Mirin
Description
Structure
2D Structure
Properties
IUPAC Name |
(5Z)-2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQCJILTOVLHD-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Mirin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirin is a small molecule inhibitor that has emerged as a critical tool in the study of DNA damage response (DDR) pathways. Its primary mechanism of action involves the direct inhibition of the MRE11-RAD50-NBS1 (MRN) complex, a central sensor and transducer of DNA double-strand breaks (DSBs). By targeting the MRN complex, this compound effectively disrupts the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a pivotal regulator of the DDR cascade. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. The cellular response to such threats is orchestrated by a complex network of proteins that detect the damage, signal its presence, and mediate its repair. The MRN complex is at the forefront of this response, recognizing DSBs and initiating a signaling cascade that is crucial for cell cycle control and DNA repair. This compound's ability to specifically inhibit the MRN complex makes it an invaluable pharmacological tool for dissecting these pathways and a potential lead compound for therapeutic development, particularly in oncology.
Mechanism of Action of this compound
This compound's primary molecular target is the MRE11 subunit of the MRN complex.[1][2] Specifically, this compound inhibits the 3' to 5' exonuclease activity of MRE11, a critical function for the processing of DNA ends at the site of a DSB.[3] This inhibition of Mre11's nuclease activity is a key aspect of this compound's function, as this enzymatic activity is believed to be essential for the proper activation of ATM.
The inhibition of the MRN complex by this compound has several profound downstream consequences:
-
Inhibition of ATM Activation: The MRN complex is responsible for recruiting and activating ATM at the sites of DNA damage.[4][5] this compound prevents this MRN-dependent activation of ATM.[1][2][4] It is important to note that this compound does not inhibit the intrinsic kinase activity of ATM itself, but rather prevents its activation by the MRN complex.[1][4] This leads to a significant reduction in the autophosphorylation of ATM at Ser1981, a hallmark of its activation.[1][2]
-
Disruption of Downstream Signaling: By preventing ATM activation, this compound blocks the phosphorylation of numerous downstream ATM substrates that are critical for the DNA damage response. This includes key checkpoint proteins such as NBS1 and Chk2.[1][2]
-
Abrogation of the G2/M Checkpoint: A crucial cellular response to DNA damage is the activation of cell cycle checkpoints to prevent the propagation of damaged DNA. The G2/M checkpoint, which halts the cell cycle before mitosis, is heavily dependent on the ATM-Chk2 signaling axis. By inhibiting this pathway, this compound effectively abolishes the G2/M checkpoint in response to DSBs.[1][4]
-
Inhibition of Homology-Directed Repair (HDR): The MRN complex plays a vital role in the initial steps of homologous recombination, a major pathway for the high-fidelity repair of DSBs. By inhibiting the MRN complex, this compound blocks HDR in mammalian cells.[1][4]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from various studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for ATM Activation | 12 µM | Xenopus laevis egg extracts | [1][3][4] |
| IC50 for H2AX Phosphorylation | 66 µM | Xenopus laevis egg extracts | [4][6][7] |
| Effective Concentration for Mre11 Nuclease Inhibition | 100 µM | In vitro assay | [1] |
| Concentration for G2 Arrest | 50-100 µM | TOSA4 cells | [1][4] |
| Cytotoxicity (50%) | 50 µM | HEK293 cells (24h) | [1] |
| Concentration for Increased Apoptosis | 18 µM | PEO4 cells (48h) | [1] |
Table 1: In Vitro and Cellular Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Mre11 Exonuclease Activity Assay
This assay measures the ability of this compound to inhibit the exonuclease activity of the MRE11 subunit of the MRN complex.
Materials:
-
Purified recombinant MRN complex
-
3' end-labeled double-stranded DNA (dsDNA) substrate
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween 20, 2 mM DTT, 4 mM MgCl₂, 2 mM MnCl₂
-
This compound (dissolved in DMSO)
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Polyacrylamide gel (e.g., 20%)
-
TBE buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, the 3' end-labeled dsDNA substrate, and the purified MRN complex.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding an equal volume of Stop Solution.
-
Denature the DNA by heating the samples at 95°C for 5 minutes.
-
Separate the digested DNA products from the undigested substrate by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager or by exposing the gel to autoradiography film. The inhibition of Mre11 exonuclease activity is observed as a decrease in the amount of digested DNA product.
In Vitro ATM Kinase Assay
This assay determines whether this compound directly inhibits the kinase activity of ATM.
Materials:
-
Active ATM kinase
-
ATM substrate (e.g., recombinant p53 or a specific peptide substrate)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10 mM MnCl₂
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
SDS-PAGE gels and blotting apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Set up kinase reactions containing kinase buffer, active ATM kinase, and the ATM substrate.
-
Add varying concentrations of this compound or DMSO to the reactions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated substrate using a phosphorimager. The lack of change in substrate phosphorylation in the presence of this compound indicates that it does not directly inhibit ATM kinase activity.
Cell-Based ATM Autophosphorylation Assay (Western Blotting)
This assay assesses the effect of this compound on the activation of ATM in cells in response to DNA damage.
Materials:
-
Mammalian cell line (e.g., HEK293, MDA-MB-231)
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
This compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-ATM (Ser1981)
-
Primary antibody against total ATM
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 1 hour.
-
Induce DNA damage by exposing the cells to a DNA damaging agent.
-
After a specified time (e.g., 30 minutes), lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ATM (Ser1981) and total ATM.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the phospho-ATM signal in this compound-treated cells indicates inhibition of ATM activation.
Homology-Directed Repair (HDR) Assay (DR-GFP Reporter Assay)
This assay measures the efficiency of HDR in cells and the effect of this compound on this process.
Materials:
-
Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)
-
Expression vector for the I-SceI endonuclease
-
This compound (dissolved in DMSO)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the DR-GFP reporter cells.
-
Treat the cells with varying concentrations of this compound or DMSO.
-
Transfect the cells with the I-SceI expression vector to induce a DSB in the reporter construct.
-
Continue to incubate the cells in the presence of this compound for 48-72 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in this compound-treated samples indicates inhibition of HDR.
G2/M Checkpoint Assay (Flow Cytometry)
This assay determines the effect of this compound on the cell cycle checkpoint that prevents cells with damaged DNA from entering mitosis.
Materials:
-
Mammalian cell line
-
DNA damaging agent
-
This compound (dissolved in DMSO)
-
Nocodazole (or other mitotic blocking agent)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and synchronize them if necessary.
-
Treat the cells with a DNA damaging agent to induce G2/M arrest.
-
Treat the cells with varying concentrations of this compound or DMSO.
-
Add nocodazole to trap cells that enter mitosis.
-
Incubate for a specified period (e.g., 12-24 hours).
-
Harvest the cells, fix them in cold 70% ethanol, and stain with PI solution.
-
Analyze the cell cycle distribution by flow cytometry. An increase in the percentage of cells in the G2/M phase in the presence of the DNA damaging agent, and a subsequent decrease with the addition of this compound, indicates abrogation of the G2/M checkpoint.
Cell Viability/Cytotoxicity Assay (Colony Formation Assay)
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Mammalian cell line
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound or DMSO.
-
Incubate the cells for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies in each well. The plating efficiency and surviving fraction are calculated to determine the cytotoxicity of this compound.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
Materials:
-
Mammalian cell line
-
This compound (dissolved in DMSO)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with varying concentrations of this compound or DMSO for a specified time.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. An increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic/necrotic) populations indicates that this compound induces apoptosis.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: DNA Damage Response Pathway and the Point of this compound Intervention.
Caption: Workflow for the Mre11 Exonuclease Activity Assay.
Caption: Workflow for the Homology-Directed Repair (DR-GFP) Assay.
Conclusion
This compound is a potent and specific inhibitor of the MRE11-RAD50-NBS1 complex, acting through the inhibition of Mre11's exonuclease activity. This leads to a cascade of downstream effects, most notably the prevention of ATM activation and the subsequent disruption of the DNA damage response, including the G2/M checkpoint and homologous recombination. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the intricate mechanisms of genome maintenance and for those exploring its potential as a therapeutic agent. The continued study of this compound and similar compounds will undoubtedly yield further insights into the fundamental processes of DNA repair and cell cycle control.
References
- 1. PIKK-dependent phosphorylation of Mre11 induces MRN complex inactivation by disassembly from chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
The Role of Mirin in DNA Double-Strand Break Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, and their accurate repair is critical for maintaining genomic integrity. The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DSBs and plays a pivotal role in initiating the DNA damage response (DDR), including the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Mirin, a small molecule inhibitor, has emerged as a key tool for studying and targeting the DDR. This technical guide provides an in-depth overview of the role of this compound in DSB repair, focusing on its mechanism of action, its impact on critical signaling pathways, and detailed methodologies for its investigation.
Introduction: this compound as an Inhibitor of the MRN Complex
This compound is a cell-permeable small molecule that functions as a specific inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] It primarily targets the 3'-5' exonuclease activity of the MRE11 subunit, a critical function for the processing of DNA ends at the site of a double-strand break.[1][3] By inhibiting this nuclease activity, this compound prevents the MRN-dependent activation of the ATM kinase, a master regulator of the DNA damage response.[1][2] This blockade of ATM activation has profound consequences for downstream cellular processes, including cell cycle checkpoints and the choice of DNA repair pathway.
Mechanism of Action: Inhibition of MRE11 Exonuclease Activity and ATM Signaling
The MRN complex is one of the first responders to DNA double-strand breaks. Upon binding to DNA ends, the nuclease activity of MRE11 is essential for the processing of the break and the subsequent recruitment and activation of ATM.[1] this compound's inhibitory action on the MRE11 exonuclease disrupts this critical first step.[1]
The inhibition of MRE11 by this compound leads to a failure in the activation of ATM, which is evident by the lack of ATM autophosphorylation at Ser1981.[2] Consequently, the downstream phosphorylation of ATM substrates, such as CHK2 and p53, is also attenuated.[2][4] This disruption of the ATM signaling cascade is central to the biological effects of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various studies, providing a comparative overview for researchers.
| Cell Line | Assay | IC50 Value (µM) | Reference |
| Various Cancer Cell Lines | Cell Viability | 10 - 50 | [5] |
| LNCaP | Androgen-mediated transcription | ~100 | [6] |
| VCaP | Androgen-mediated transcription | ~50 | [6] |
| PC3-AR | Androgen-mediated transcription | ~50 | [6] |
| TOSA4 | Homology-Directed Repair | 10 - 100 (inhibition range) | [2] |
| - | MRN-dependent ATM activation | 12 | [2] |
| - | H2AX phosphorylation | 66 | [2] |
Table 1: IC50 and Inhibitory Concentrations of this compound in Various Assays. This table provides a summary of the half-maximal inhibitory concentration (IC50) values and effective inhibitory concentration ranges of this compound across different cell lines and experimental assays.
| Cell Line | This compound Concentration (µM) | Duration (hours) | Effect on Cell Cycle | Reference |
| Breast Cancer Cell Lines | Not Specified | 96 | G2/M arrest | [7] |
| T24 (Bladder Cancer) | 160 | 48 | Two-fold increase in G2/M phase cells | [8] |
| SiHa and HeLa (Cervical Cancer) | Dose-dependent | 24 | G2/M arrest | [9] |
| Suit2 | 500 nM (for paclitaxel, another G2/M arresting agent) | 24 | G2/M arrest | [10] |
| MCF-7 | Not Specified | Not Specified | Increased survivin levels, G2/M arrest | [11] |
Table 2: Effect of this compound on Cell Cycle Distribution. This table outlines the impact of this compound treatment on the cell cycle progression in different cancer cell lines, highlighting its common effect of inducing a G2/M phase arrest.
| Protein | Cell Line | This compound Treatment | Effect | Reference |
| p-ATM (S1981) | U2OS | 25 µM | Inhibition of radiation-induced phosphorylation | [1] |
| p-NBS1 | Xenopus extracts | 100 µM | Inhibition of DSB-induced phosphorylation | [1] |
| p-CHK2 | Xenopus extracts | 100 µM | Inhibition of DSB-induced phosphorylation | [1] |
| p53 (S15) | LAN5 | Time-dependent | Early and time-dependent accumulation | [12] |
| Mdm2 | - | - | Akt phosphorylation at Ser183 inhibits p53-mediated senescence | [13] |
Table 3: Impact of this compound on Protein Phosphorylation in the DNA Damage Response. This table details the effects of this compound on the phosphorylation status of key proteins involved in the ATM signaling pathway, demonstrating its inhibitory action on the DNA damage cascade.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its investigation.
Figure 1: this compound's Impact on the ATM Signaling Pathway. This diagram illustrates how this compound inhibits the exonuclease activity of MRE11, preventing ATM activation and downstream signaling, which in turn blocks homologous recombination and induces G2/M cell cycle arrest.
Figure 2: Experimental Workflow for Investigating this compound's Effects. This flowchart outlines a typical experimental approach to characterize the cellular effects of this compound, from cell treatment to various downstream assays and data analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in DNA double-strand break repair.
In Vitro MRE11 3'-5' Exonuclease Assay
Objective: To directly measure the inhibitory effect of this compound on the exonuclease activity of purified MRE11 protein.
Materials:
-
Purified recombinant MRE11 protein
-
3' radiolabeled single-stranded or double-stranded DNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager system
Procedure:
-
Prepare reaction mixtures in the assay buffer containing the radiolabeled DNA substrate.
-
Add varying concentrations of this compound or an equivalent volume of DMSO to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding purified MRE11 protein.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the amount of undigested substrate and digested products.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive viability of cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a defined period (e.g., 24 hours).
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS and fix with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot Analysis for DNA Damage Response Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the DNA damage response pathway.
Materials:
-
Cells treated with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ATM (S1981), anti-ATM, anti-p-CHK2 (T68), anti-CHK2, anti-γH2AX, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cells treated with this compound.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
The Dual Role of this compound in DNA Repair Pathway Choice: Inhibiting HR and Favoring Alternative NHEJ
A critical consequence of this compound's inhibition of the MRN-ATM axis is the suppression of homologous recombination (HR), a high-fidelity DSB repair pathway.[2] HR requires extensive DNA end resection, a process initiated by the MRE11 nuclease activity. By blocking this activity, this compound prevents the generation of the 3' single-stranded DNA overhangs necessary for RAD51 loading and subsequent strand invasion.
Interestingly, while inhibiting HR, MRE11's nuclease activity has been shown to favor an alternative non-homologous end joining (alt-NHEJ) pathway.[14][15][16][17] This pathway is more error-prone than classical NHEJ and relies on microhomologies for DNA end joining. Therefore, the use of this compound can shift the balance of DSB repair away from high-fidelity HR towards more error-prone pathways, a crucial consideration in the context of cancer therapy and genomic instability.
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for dissecting the intricate mechanisms of the DNA damage response. Its specific inhibition of the MRE11 exonuclease activity provides a powerful means to study the roles of the MRN complex in ATM activation, cell cycle control, and DNA repair pathway choice. The ability of this compound to sensitize cancer cells to DNA damaging agents, particularly those with deficiencies in other repair pathways (e.g., BRCA mutations), highlights its potential as a therapeutic agent.[18]
Future research will likely focus on the development of more potent and specific MRE11 inhibitors based on the structure of this compound. Furthermore, a deeper understanding of the interplay between MRE11 inhibition and the activation of alternative repair pathways will be crucial for designing effective combination therapies that exploit the vulnerabilities of cancer cells. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area of drug development and cancer biology.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The 3' to 5' exonuclease activity of Mre 11 facilitates repair of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression of miR-34c induces G2/M cell cycle arrest in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mdm2 phosphorylation by Akt regulates the p53 response to oxidative stress to promote cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of mammalian Mre11 in classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]
- 17. Alternative Non-Homologous End-Joining: Error-Prone DNA Repair as Cancer’s Achilles’ Heel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
The MRN Complex: Master Regulator of ATM Kinase Activation in the DNA Damage Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The cellular response to DSBs is a complex and highly orchestrated signaling network, at the heart of which lies the Ataxia-Telangiectasia Mutated (ATM) kinase. The activation of ATM is a critical initiating event that triggers downstream pathways for cell cycle arrest, DNA repair, or apoptosis. A pivotal player in the activation of ATM is the Mre11-Rad50-Nbs1 (MRN) complex, which acts as a primary sensor of DSBs. This technical guide provides a comprehensive overview of the function of the MRN complex in ATM activation, detailing the molecular mechanisms, experimental methodologies to study this interaction, and its relevance in the context of drug development.
The MRN Complex: Architecture and Function in DSB Recognition
The MRN complex is a heterotrimer composed of Mre11, Rad50, and Nbs1, with a stoichiometry of Mre11₂-Rad50₂-Nbs1₂[1][2]. Each subunit plays a distinct and indispensable role in the complex's function.
-
Mre11: This protein possesses both 3'-5' exonuclease and single-strand endonuclease activities, which are crucial for the initial processing of DNA ends[3]. It also has two DNA binding domains and acts as the scaffold for the complex, directly interacting with both Rad50 and Nbs1[4][5].
-
Rad50: A member of the structural maintenance of chromosomes (SMC) family of proteins, Rad50 has a globular ATPase domain and a long coiled-coil region culminating in a zinc hook domain[4]. This structure allows Rad50 to bridge DNA ends, effectively tethering the broken chromosome together[1]. ATP binding and hydrolysis by Rad50 induce conformational changes in the MRN complex that are critical for its functions[6].
-
Nbs1 (Nibrin or p95): This subunit is crucial for the nuclear localization of the MRN complex and acts as a docking platform for various other DNA damage response proteins[7][8]. Critically, Nbs1 directly interacts with ATM, recruiting it to the site of the DSB[2][9][10].
Upon a DSB, the MRN complex is one of the first factors to be recruited to the lesion, where it recognizes and binds to the broken DNA ends[11][12]. This initial recognition is a critical step that sets the stage for ATM activation.
The Signaling Pathway of MRN-Dependent ATM Activation
The activation of ATM by the MRN complex is a multi-step process that involves recruitment, conformational changes, and autophosphorylation.
References
- 1. The MRN complex in Double-Strand Break Repair and Telomere Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and regulation of ATM kinase activity in response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mre11-Rad50-Nbs1 (MRN) complex has a specific role in the activation of Chk1 in response to stalled replication forks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Ataxia Telangiectasia-Mutated (ATM) Kinase Activity Is Regulated by ATP-driven Conformational Changes in the Mre11/Rad50/Nbs1 (MRN) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of NBS1 in DNA damage response and its relationship with cancer development - Saito - Translational Cancer Research [tcr.amegroups.org]
- 8. Targeted disruption of NBS1 reveals its roles in mouse development and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors [mdpi.com]
- 11. embopress.org [embopress.org]
- 12. MRN complex - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Effect of Mirin on Mre11-Associated Exonuclease Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Mirin and its specific effects on the Mre11-Rad50-Nbs1 (MRN) complex, with a primary focus on the inhibition of Mre11-associated exonuclease activity. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental setups.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. A critical lesion is the DNA double-strand break (DSB), which if not properly repaired, can lead to genomic instability, a hallmark of cancer.[1][2] The MRN complex, composed of Mre11, Rad50, and Nbs1, is a primary sensor of DSBs and plays a pivotal role in initiating the DNA damage response (DDR).[3][4] The Mre11 component possesses both endonuclease and 3' to 5' exonuclease activities, which are crucial for the processing of DNA ends, a necessary step for repair by pathways such as homologous recombination (HR).[1][3]
This compound has been identified as a potent inhibitor of the MRN complex.[1][5][6] It specifically targets the exonuclease activity of Mre11, thereby preventing the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a central transducer in the DDR signaling cascade.[1][6][7] This inhibitory action makes this compound a valuable tool for studying the intricacies of DNA repair and a potential candidate for development as a chemosensitizing or radiosensitizing agent in cancer therapy.[8]
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Process | IC50 | Cell Line/System | Reference |
| MRN-dependent ATM activation | 12 µM | Xenopus laevis cell-free extracts | [6][7] |
| H2AX phosphorylation | 66 µM | Mammalian cells | [7] |
| Cell Viability (Cytotoxicity) | ~50 µM | HEK293 cells | [6] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cellular Process Affected | Effective Concentration | Cell Line | Reference |
| Inhibition of Mre11 nuclease activity | 100 µM | in vitro | [1][6] |
| Inhibition of homology-dependent DNA repair | 10-100 µM | TOSA4 cells | [7] |
| Induction of G2/M checkpoint arrest | 50-100 µM | TOSA4 cells | [7] |
| Inhibition of ATM-dependent phosphorylation of Nbs1 and Chk2 | 50-500 µM | Xenopus laevis extracts | [1][6] |
| Increase in apoptosis | 18 µM (48h) | PEO4 cells | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involving the MRN complex and the mechanism of this compound's inhibitory action.
Caption: DNA Damage Response Pathway Initiated by the MRN Complex and Inhibition by this compound.
Caption: Mechanism of this compound's Inhibition of Mre11-Mediated DNA End Resection.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effect of this compound on Mre11's exonuclease activity.
1. Mre11 Exonuclease Activity Assay (In Vitro)
This assay directly measures the 3' to 5' exonuclease activity of purified Mre11 or the MRN complex on a DNA substrate.
-
Substrate Preparation:
-
A double-stranded oligonucleotide with a 5' radiolabel (e.g., 32P) on one strand is used as the substrate.
-
The substrate can be a simple blunt-ended duplex or have a 3' overhang.
-
-
Reaction Mixture:
-
25 mM MOPS (pH 7.0)
-
60 mM KCl
-
0.2% Tween 20
-
2 mM DTT
-
1 mM or 5 mM MnCl2 (or 5 mM MgCl2)
-
0.1 pmol of DNA substrate
-
0.3 pmol of purified Mre11 or MRN complex
-
This compound at desired concentrations (e.g., 10-500 µM) or DMSO as a control.
-
Total reaction volume: 10 µl.
-
-
Procedure:
-
Assemble the reaction mixture on ice.
-
Incubate at 37°C for 30 minutes.[5]
-
Stop the reaction by adding an equal volume of formamide loading buffer containing EDTA.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA fragments by autoradiography.
-
-
Expected Outcome: In the absence of this compound, smaller DNA fragments will be observed due to the exonucleolytic degradation of the labeled strand. This compound will inhibit this degradation, resulting in a higher proportion of the full-length starting substrate.[1][9]
2. ATM Activation Assay in Xenopus laevis Egg Extracts
This cell-free system faithfully recapitulates the MRN-dependent activation of ATM in response to DSBs.
-
Extract Preparation:
-
Prepare low-speed cytoplasmic extracts from Xenopus laevis eggs as previously described.
-
-
DSB Induction:
-
Introduce linearized plasmid DNA to the extracts to mimic DSBs.
-
-
Inhibition with this compound:
-
Pre-incubate the extracts with various concentrations of this compound or DMSO for a specified time before the addition of DSB-containing DNA.
-
-
Monitoring ATM Activation:
-
Take aliquots of the reaction at different time points.
-
Analyze the phosphorylation of ATM at Ser1981 and its downstream targets, such as Nbs1 and Chk2, by Western blotting using phospho-specific antibodies.[1]
-
-
Expected Outcome: this compound will inhibit the DSB-induced phosphorylation of ATM, Nbs1, and Chk2 in a dose-dependent manner.[1][7]
3. Homologous Recombination (HR) Assay in Mammalian Cells
This assay measures the efficiency of HR-mediated DNA repair in living cells.
-
Cell Line:
-
Utilize a cell line containing an integrated HR reporter construct (e.g., DR-GFP).
-
-
Procedure:
-
Induce a DSB within the reporter construct, typically by transfecting an expression vector for the I-SceI endonuclease.
-
Treat the cells with various concentrations of this compound or DMSO during and after DSB induction.
-
After a suitable incubation period (e.g., 48-72 hours), harvest the cells.
-
Analyze the percentage of GFP-positive cells by flow cytometry, which represents the frequency of successful HR events.
-
-
Expected Outcome: this compound is expected to reduce the percentage of GFP-positive cells, indicating an inhibition of homology-dependent DNA repair.[1][7]
Logical Workflow for Investigating this compound's Effect
The following diagram outlines a logical workflow for the investigation of this compound's impact on Mre11 and the DDR.
Caption: A Logical Experimental Workflow for Characterizing this compound.
Discussion and Future Directions
This compound's ability to specifically inhibit the exonuclease function of Mre11 without affecting the assembly of the MRN complex or its recruitment to DNA damage sites makes it an invaluable research tool.[9] By uncoupling the nuclease activity from the broader scaffolding functions of the MRN complex, this compound allows for a more detailed dissection of the roles of Mre11's enzymatic activities in various DNA metabolic processes.
While this compound is a potent inhibitor of Mre11, some studies have suggested potential off-target effects, particularly at higher concentrations. For instance, MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses have been reported.[10][11] Therefore, it is crucial to carefully titrate this compound concentrations and include appropriate controls to ensure that the observed phenotypes are indeed due to the inhibition of Mre11.
Future research could focus on the development of more potent and specific derivatives of this compound. Structure-based drug design, informed by the crystal structure of Mre11, could lead to the identification of novel inhibitors with improved pharmacological properties.[12] Furthermore, exploring the therapeutic potential of this compound and its analogs as adjuvants to traditional cancer therapies that induce DNA damage is a promising avenue for drug development. The inhibition of Mre11-mediated DNA repair could sensitize cancer cells to radiation and chemotherapy, leading to improved treatment outcomes.[13]
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mre11-Rad50-Nbs1 conformations and the control of sensing, signaling, and effector responses at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Response to DNA Damage with Mirin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mirin, a small molecule inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, and its application in studying the cellular response to DNA double-strand breaks (DSBs). This compound serves as a critical tool for elucidating the mechanisms of DNA repair and for exploring potential therapeutic strategies that target DNA damage response (DDR) pathways.
Core Concepts: this compound's Mechanism of Action
This compound primarily functions by inhibiting the MRE11-Rad50-Nbs1 (MRN) complex, a central player in the initial recognition and processing of DNA double-strand breaks.[1][2] Its inhibitory actions disrupt two critical functions of the MRN complex:
-
Inhibition of MRE11 Exonuclease Activity: this compound directly blocks the 3' to 5' exonuclease activity of the MRE11 subunit.[2][3] This enzymatic activity is crucial for the resection of DNA ends, a necessary step for initiating homologous recombination (HR) repair.
-
Prevention of ATM Activation: By targeting the MRN complex, this compound prevents the recruitment and subsequent activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase at the site of DNA damage.[1][2][3] ATM is a master regulator of the DNA damage response, and its activation is a key upstream event in the signaling cascade.
The culmination of these inhibitory effects is the suppression of homology-directed repair (HDR) and the abrogation of the G2/M cell cycle checkpoint, rendering cells more sensitive to DNA damaging agents.[1][2]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data regarding the activity of this compound in various experimental settings.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM Activation) | 12 µM | In vitro assay | [1][2] |
| IC50 (H2AX Phosphorylation) | 66 µM | Cell-based assay | [2] |
| Effective Concentration (G2 Arrest) | 50-100 µM | TOSA4 cells | [2] |
| Cytotoxicity (50%) | 50 µM (24h treatment) | HEK293 cells | [1] |
Table 1: Potency and Effective Concentrations of this compound.
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| IMR32 | 48.16 | Neuroblastoma (MYCN-amplified) | [4] |
| KELLY | 15.87 | Neuroblastoma (MYCN-amplified) | [4] |
| LAN5 | 22.81 | Neuroblastoma (MYCN-amplified) | [4] |
| SK-N-SH | 128.3 | Neuroblastoma (MYCN non-amplified) | [4] |
| GIMEN | 89.95 | Neuroblastoma (MYCN non-amplified) | [4] |
| HEK-293T | 142.03 | Embryonic Kidney | [4] |
| NIH3T3 | 472.41 | Mouse Fibroblast | [4] |
| A549 | 122.93 | Lung Carcinoma | [4] |
| HepG2 | 92.23 | Hepatocellular Carcinoma | [4] |
| Daoy | 105.65 | Medulloblastoma | [4] |
Table 2: this compound IC50 Values for Cell Viability in Various Cell Lines.
Signaling Pathways and Experimental Workflows
This compound's Impact on the DNA Damage Response Pathway
The following diagram illustrates the central role of the MRN complex in the DNA damage response and the points of inhibition by this compound.
Caption: this compound inhibits the MRN complex, preventing ATM activation and DNA end resection.
Crosstalk between Homologous Recombination and Non-Homologous End Joining
This compound's inhibition of MRE11-dependent end resection for homologous recombination can influence the balance between different DNA repair pathways. The following diagram depicts the interplay between HR and Non-Homologous End Joining (NHEJ).
Caption: this compound inhibits the HR pathway, potentially shifting repair towards NHEJ.
Experimental Workflow for Assessing this compound's Effects
A typical experimental workflow to investigate the cellular effects of this compound is outlined below.
References
- 1. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]
- 2. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [en.bio-protocol.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Mirin's Role in Cell Cycle Checkpoints: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Mirin, a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, and its critical role in the modulation of cell cycle checkpoints. This compound's primary mechanism of action involves the inhibition of the 3' to 5' exonuclease activity of Mre11, a key component of the MRN complex.[1] This inhibition subsequently prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central transducer of the DNA double-strand break (DSB) response.[1][2] Consequently, this compound effectively abrogates the G2/M checkpoint and impacts the S-phase checkpoint, making it a valuable tool for studying DNA damage response pathways and a potential candidate for chemosensitization strategies in cancer therapy. This document details the molecular pathways affected by this compound, provides quantitative data on its effects, and outlines comprehensive experimental protocols for its study.
Introduction to this compound and Cell Cycle Checkpoints
The integrity of the genome is paramount for cellular function and survival. To safeguard against genomic instability, eukaryotic cells have evolved intricate surveillance mechanisms known as cell cycle checkpoints. These checkpoints are regulatory pathways that monitor the proper completion of cell cycle events, such as DNA replication and chromosome segregation, and can induce a temporary arrest to allow for repair of any detected damage. Key checkpoints include the G1/S, intra-S, and G2/M checkpoints.
The MRN complex, composed of Mre11, Rad50, and Nbs1, is a primary sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Upon detecting a DSB, the MRN complex recruits and activates the ATM kinase, initiating a signaling cascade that phosphorylates a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[3] This cascade ultimately leads to cell cycle arrest, providing time for DNA repair.
This compound has been identified as a specific inhibitor of the MRN complex.[1] By targeting the exonuclease activity of Mre11, this compound disrupts the initial steps of the DNA damage response, preventing ATM activation and thereby interfering with the downstream signaling that leads to cell cycle arrest.[1] This property of this compound makes it an invaluable chemical probe to dissect the intricacies of cell cycle control and DNA repair.
Mechanism of Action: The MRN-ATM Signaling Pathway
This compound's primary molecular target is the Mre11 subunit of the MRN complex. It specifically inhibits the 3' to 5' exonuclease activity of Mre11.[1] This nuclease activity is crucial for the processing of DNA ends at the site of a DSB, a prerequisite for the full activation of ATM. By inhibiting this function, this compound prevents the MRN-dependent activation of ATM kinase activity without directly affecting the kinase itself.[1]
The abrogation of ATM activation has profound consequences on downstream signaling. Activated ATM normally phosphorylates a host of proteins that orchestrate the DNA damage response. Key among these are the checkpoint kinases Chk2 and, indirectly through ATR, Chk1. These kinases, in turn, phosphorylate effector proteins such as p53 and Cdc25 phosphatases, leading to the stabilization of p53 and the inhibition of cyclin-dependent kinases (CDKs), respectively. This ultimately results in cell cycle arrest at the G1/S, intra-S, or G2/M checkpoints. This compound's inhibition of the initial ATM activation step effectively dismantles this entire signaling cascade.
Caption: this compound inhibits Mre11 exonuclease activity, preventing ATM activation and downstream signaling.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the literature.
Table 1: Inhibitory Concentrations of this compound
| Parameter | IC50 / Effective Concentration | Cell Line / System | Reference |
| MRN-dependent ATM activation | 12 µM (IC50) | In vitro | [1] |
| H2AX phosphorylation | 66 µM (IC50) | - | - |
| G2/M Checkpoint Abrogation | 25 µM | U2OS | [1] |
| Induction of G2 Arrest | 50-100 µM | U2OS | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Cell Line | Notes | Reference |
| Control (DMSO) | - | - | - | U2OS | Asynchronous population. | [1] |
| 50 µM this compound | - | - | Increased | U2OS | Substantial G2 arrest observed. | [1] |
| 100 µM this compound | - | - | Increased | U2OS | Substantial G2 arrest observed. | [1] |
| 10 Gy IR | - | - | Arrested | U2OS | G2/M checkpoint activation. | [1] |
| 25 µM this compound + 10 Gy IR | - | - | 10-fold increase in mitotic cells vs. IR alone | U2OS | Abrogation of the G2/M checkpoint. | [1] |
Note: Specific percentages for G1 and S phases were not detailed in the primary source for this compound-induced G2 arrest, but a clear increase in the G2/M population was reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects. The following sections provide step-by-step protocols for key experiments.
Cell Synchronization and this compound Treatment for Cell Cycle Analysis
This protocol describes how to synchronize cells at the G1/S boundary using a double thymidine block, followed by this compound treatment to assess its impact on cell cycle progression.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Thymidine (200 mM stock in sterile water)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Incubate for 9 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release and this compound Treatment: Release the cells from the second block as described in step 3. At the desired time point after release (e.g., to target S or G2 phase), add this compound at the desired final concentration. An equivalent volume of DMSO should be added to control plates.
-
Induction of DNA Damage (Optional): To study checkpoint abrogation, induce DNA damage (e.g., with ionizing radiation or a chemical agent) after this compound treatment.
-
Harvesting: At various time points after treatment, harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix in 70% ethanol on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Western Blotting for Checkpoint Protein Phosphorylation
This protocol details the detection of phosphorylated Chk1 (Ser345) and Chk2 (Thr68), key markers of checkpoint activation, following this compound treatment and DNA damage.
Materials:
-
Treated cell pellets (from Protocol 4.1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345), anti-phospho-Chk2 (Thr68), anti-total Chk1, anti-total Chk2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence for γ-H2AX Foci Formation
This protocol allows for the visualization and quantification of γ-H2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound and DNA damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
Procedure:
-
Treatment: Treat the cells grown on coverslips with this compound and/or a DNA damaging agent as required.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γ-H2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
In Vitro ATM Kinase Assay
This protocol describes how to measure the effect of this compound on ATM kinase activity using a recombinant substrate.
Materials:
-
Recombinant active ATM kinase
-
Recombinant GST-p53 (as a substrate)
-
Kinase assay buffer
-
ATP
-
This compound
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-p53 (Ser15) antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM, and GST-p53 substrate.
-
This compound Addition: Add this compound at various concentrations to the reaction tubes. Include a DMSO control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the phosphorylation of GST-p53 at Serine 15 by Western blotting as described in Protocol 4.2.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound disrupts the DNA damage response by inhibiting Mre11, a key component of the MRN complex.
Experimental Workflow Diagram
Caption: A typical workflow for studying the effects of this compound on cell cycle checkpoints.
Conclusion
This compound serves as a potent and specific inhibitor of the MRN complex, making it an indispensable tool for elucidating the molecular mechanisms of cell cycle control and the DNA damage response. Its ability to abrogate the G2/M checkpoint and influence S-phase progression highlights the critical role of the MRN complex in maintaining genomic stability. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the MRN-ATM axis in oncology and other diseases characterized by genomic instability. Further research into the nuances of this compound's effects and the development of even more specific MRN inhibitors hold great promise for future therapeutic interventions.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mirin, an MRE11 Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor that targets the MRE11-RAD50-NBS1 (MRN) complex, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4][5] By inhibiting the exonuclease activity of MRE11, this compound effectively blocks the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[2][6] This inhibitory action disrupts downstream signaling, leading to the abrogation of cell cycle checkpoints and impairment of homology-dependent DNA repair.[2][3][6] These properties make this compound a valuable tool for studying the DDR and a potential candidate for sensitizing cancer cells to chemo- and radiotherapy. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.
This compound: Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the 3' to 5' exonuclease activity of the MRE11 subunit within the MRN complex.[2] The MRN complex is a primary sensor of DSBs and is essential for the recruitment and activation of ATM.[2][3][6] Upon DNA damage, the MRN complex localizes to the break sites and, through a process that requires MRE11's nuclease activity, facilitates the activation of ATM.[2] Activated ATM then phosphorylates a multitude of downstream substrates, including NBS1 (a component of the MRN complex), CHK2, and p53, to initiate cell cycle arrest, DNA repair, or apoptosis.[3][6] this compound's inhibition of MRE11's exonuclease function prevents this cascade at its inception, blocking ATM activation without directly affecting ATM's kinase activity.[2][6]
Caption: this compound inhibits MRE11 exonuclease activity, preventing ATM activation and downstream signaling.
Recommended this compound Concentrations for In Vitro Experiments
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. Below is a summary of concentrations reported in the literature for various applications. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| Inhibition of ATM Activation | Xenopus extracts | 12 µM (IC50) | Not specified | Inhibition of MRN-dependent ATM activation.[2][6] |
| Inhibition of H2AX Phosphorylation | Not specified | 66 µM (IC50) | Not specified | Inhibition of H2AX phosphorylation.[6] |
| G2/M Cell Cycle Arrest | TOSA4, U2OS, MDA-MB-231 | 50 - 100 µM | 24 hours | Induction of a substantial G2 phase arrest.[4][6] |
| Inhibition of Homology-Dependent Repair | TOSA4, HEK293 | 10 - 100 µM | Not specified | Abolishes homology-dependent DNA repair.[1][6] |
| Cytotoxicity | HEK293 | ~50 µM (50% cytotoxicity) | 24 hours | Reduction in cell viability.[5] |
| Apoptosis Induction | PEO4 | 18 µM | 48 hours | Increased apoptosis.[5] |
| Sensitization to Cisplatin | HEK293 | 100 µM | 1 hour pre-treatment | Decreased cell viability in combination with cisplatin.[1] |
| Induction of DNA Damage (in MNA cells) | LAN5 (Neuroblastoma) | Not specified | Not specified | Induced accumulation of 53BP1 nuclear bodies and DNA double-strand breaks.[6] |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete medium to the desired confluency (typically 70-80%).
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 100 mM stock can be prepared and stored at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period (e.g., 1, 8, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, Western blotting, immunoprecipitation).
Caption: A generalized workflow for treating cultured cells with this compound before downstream analysis.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plate
-
Cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired incubation time. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for ATM Pathway Proteins
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-NBS1 (Ser343), anti-NBS1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Immunoprecipitation of the MRN Complex
Materials:
-
Cells treated with this compound
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)
-
Primary antibody against a component of the MRN complex (e.g., anti-MRE11 or anti-NBS1)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Protocol:
-
Lyse the cells in non-denaturing lysis buffer and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against the different components of the MRN complex (MRE11, RAD50, NBS1) to assess complex integrity.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes: Inhibition of the MRE11-RAD50-NBS1 (MRN) Complex with Mirin
Introduction
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] Comprised of the MRE11 nuclease, the RAD50 ATPase, and the NBS1 regulatory protein, this complex is among the first factors to localize to DNA lesions.[1][2] Upon detecting a DSB, the MRN complex plays a structural role in tethering the broken DNA ends and initiates a signaling cascade primarily through the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase.[3][4] Activated ATM then phosphorylates a host of downstream substrates, including CHK2, p53, and BRCA1, to coordinate DNA repair, cell cycle checkpoints, and apoptosis.[5]
Mirin is a small molecule inhibitor that targets the MRN complex.[5][6] Its primary mechanism of action is the inhibition of the 3' to 5' exonuclease activity of the MRE11 subunit.[3][6] By inhibiting MRE11's nuclease function, this compound prevents the MRN-dependent activation of ATM in response to DSBs without affecting ATM's intrinsic kinase activity.[5][6] This makes this compound a valuable chemical tool for studying the specific roles of the MRN complex in DNA damage response pathways, circumventing the lethality associated with genetic inactivation of the complex.[6] It is widely used to sensitize cancer cells to DNA-damaging agents and to investigate the mechanisms of homology-directed repair (HDR).[3][6][7]
Mechanism of Action Pathway
Caption: this compound inhibits the MRN complex, preventing the activation of ATM signaling.
Quantitative Data
The following table summarizes key quantitative parameters for this compound's inhibitory activity as reported in the literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary by cell line and experimental conditions.
| Parameter | IC₅₀ Value | Target/Assay | Cell System | Reference |
| MRN-dependent ATM Activation | 12 µM | ATM Activation | In vitro | [5] |
| H2AX Phosphorylation | 66 µM | γH2AX formation | Mammalian Cells | [5][8] |
| G2/M Checkpoint Arrest | 50-100 µM | Cell Cycle Analysis | Mammalian Cells | [5] |
| Homology-Dependent Repair | 10-100 µM | HDR Assay | TOSA4 Cells | [5] |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
This protocol provides a general workflow for treating cultured mammalian cells with this compound to inhibit MRN complex activity.
Materials:
-
This compound (e.g., Sigma-Aldrich #M9948)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Mammalian cell line of interest (e.g., HEK293, HeLa, U2OS)
-
Phosphate-buffered saline (PBS), sterile
-
Standard cell culture plates (e.g., 6-well or 96-well) and equipment
Procedure:
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in DMSO. For example, prepare a 10-100 mM stock solution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment. Allow cells to adhere overnight.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Note: A dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) is recommended to determine the optimal concentration for your cell line and desired effect.[5][7] The final DMSO concentration should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. Treatment times can range from a 1-hour pre-treatment before inducing DNA damage to longer periods of 24 to 48 hours for assessing chronic effects like cell viability.[9][10]
-
Downstream Processing: After incubation, harvest the cells for downstream analysis as described in subsequent protocols.
Protocol 2: Western Blot Analysis of MRN-ATM Pathway Inhibition
This protocol verifies the inhibitory effect of this compound on the MRN-ATM signaling pathway by measuring the phosphorylation of key downstream targets.
Materials:
-
Cells treated with this compound as per Protocol 1
-
DNA damaging agent (e.g., etoposide, bleomycin, or ionizing radiation source)
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p-ATM (Ser1981), anti-p-NBS1 (Ser343), anti-p-CHK2 (Thr68), anti-γH2AX (Ser139), and loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Induce DNA Damage: After pre-treating cells with this compound (or vehicle) for a specified time (e.g., 1 hour), introduce a DNA damaging agent to activate the MRN-ATM pathway. For example, treat with etoposide (10 µM) for 1-2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysate, collect it, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Wash again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. A successful inhibition by this compound should show a significant reduction in the phosphorylation levels of ATM, NBS1, CHK2, and H2AX in the this compound-treated samples compared to the vehicle control following DNA damage.[3]
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the functional consequence of MRN inhibition on cell survival, often to test for synthetic lethality or chemosensitization.
Materials:
-
Cells seeded in a 96-well plate
-
This compound and/or a second cytotoxic agent (e.g., cisplatin, PARP inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA-damaging drug.[7][10] Include vehicle-only and drug-only controls.
-
Incubation: Incubate the plate for 48-72 hours.[9]
-
MTT Addition: Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 450-570 nm using a microplate reader.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The results can be used to determine IC₅₀ values and assess whether this compound sensitizes cells to the co-administered drug.
Experimental Workflow Visualization
Caption: General workflow for this compound treatment and subsequent downstream analysis.
References
- 1. embopress.org [embopress.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRN complex is an essential effector of DNA damage repair-Academax [yangjiang.academax.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. selleckchem.com [selleckchem.com]
Application of Mirin in cancer research studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, a critical component of the DNA damage response (DDR) pathway. By inhibiting the exonuclease activity of MRE11, this compound disrupts the sensing and signaling of DNA double-strand breaks (DSBs). This interference with DNA repair mechanisms makes this compound a valuable tool in cancer research, particularly for studying synthetic lethality and for sensitizing cancer cells to chemo- and radiotherapy. These application notes provide an overview of this compound's use in cancer research, along with detailed protocols for key experiments.
Mechanism of Action
This compound targets the MRE11 subunit of the MRN complex, which is essential for the initial processing of DNA double-strand breaks. Inhibition of MRE11's exonuclease activity by this compound leads to several downstream effects:
-
Inhibition of ATM Activation: this compound prevents the MRN-dependent activation of Ataxia Telangiectasia Mutated (ATM) kinase, a central player in the DNA damage response signaling cascade. This blockade prevents the phosphorylation of downstream targets such as CHK2 and p53.[1]
-
Impairment of Homologous Recombination (HR): By disrupting the MRN complex's function, this compound inhibits homology-dependent DNA repair, a major pathway for error-free repair of DSBs.
-
Induction of Synthetic Lethality: In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA2 mutations, inhibition of the MRN complex by this compound can be synthetically lethal, leading to selective cell killing.
-
Sensitization to Genotoxic Agents: this compound can enhance the efficacy of DNA-damaging agents like cisplatin and ionizing radiation by preventing the repair of induced DNA lesions.[2]
Data Presentation
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, often correlating with their dependency on the MRN complex for survival, particularly in the context of other genetic alterations like MYCN amplification.
| Cell Line | Cancer Type | MYCN Status | This compound IC50 (µM) | Reference |
| LAN5 | Neuroblastoma | Amplified | 22.81 | [1] |
| IMR32 | Neuroblastoma | Amplified | 35.62 | [1] |
| Kelly | Neuroblastoma | Amplified | 48.16 | [1] |
| SHEP | Neuroblastoma | Non-amplified | 90.34 | [1] |
| GIMEN | Neuroblastoma | Non-amplified | >100 | [1] |
| SK-N-SH | Neuroblastoma | Non-amplified | 472 | [1] |
| A549 | Lung Carcinoma | - | >100 | [1] |
| HeLa | Cervical Cancer | - | >100 | [1] |
| U-2 OS | Osteosarcoma | - | >100 | [1] |
| NIH3T3 | Mouse Embryonic Fibroblast | - | >100 | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 1 µM to 500 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for 24-48 hours. Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][3]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for injection (e.g., LAN5 neuroblastoma cells)
-
Matrigel (optional)
-
Encapsulated this compound (this compound^e) or a suitable vehicle formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inoculate 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare the this compound formulation. For example, encapsulated this compound (this compound^e) can be administered to improve bioavailability and reduce toxicity.[1]
-
Administer this compound^e (e.g., 50 mg/kg) or the vehicle control (empty nanoparticles) to the mice daily via a suitable route (e.g., intraperitoneal or intravenous injection).[1][3]
-
Monitor the tumor size by measuring the length and width with calipers every other day. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 11-15 days), euthanize the mice and excise the tumors.[1]
-
The excised tumors can be weighed and processed for further analysis, such as histology (H&E staining), immunohistochemistry for DDR markers (e.g., γH2AX, p53), and TUNEL assay for apoptosis.[1][3]
Mandatory Visualization
Caption: this compound inhibits the MRE11 subunit of the MRN complex, blocking ATM activation and downstream DNA damage response pathways.
Caption: In vitro experimental workflow for assessing the effects of this compound on cancer cells.
Caption: Workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
References
Application Notes and Protocols: Utilizing Mirin to Sensitize Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapeutic resistance remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms contributing to this resistance is the highly efficient DNA damage response (DDR) system in cancer cells, which repairs the DNA lesions induced by chemotherapy, allowing the cells to survive and proliferate. A promising strategy to overcome this resistance is to inhibit key players in the DDR pathway, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.
Mirin, a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, has emerged as a potent chemosensitizing agent. The MRN complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage induced by many chemotherapeutic drugs. By inhibiting the exonuclease activity of MRE11, this compound disrupts the initial steps of DSB repair, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
These application notes provide a comprehensive overview of the use of this compound as a chemosensitizing agent. We detail its mechanism of action, provide quantitative data on its efficacy in combination with various chemotherapies, and offer detailed protocols for key experiments to evaluate its effects in a laboratory setting.
Mechanism of Action: this compound-Mediated Chemosensitization
This compound's primary mechanism of action in sensitizing cancer cells to chemotherapy lies in its ability to inhibit the MRE11 component of the MRN complex. This inhibition disrupts the DNA damage response at a critical juncture.
Signaling Pathway of this compound-Mediated Chemosensitization
The following diagram illustrates the signaling pathway affected by this compound in the context of chemotherapy-induced DNA damage.
Caption: this compound inhibits the MRE11 complex, blocking DNA repair and leading to apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in combination with various chemotherapeutic agents. Data has been compiled from multiple studies. Note that optimal concentrations and outcomes may vary depending on the cancer cell line and experimental conditions.
Table 1: this compound in Combination with Platinum-Based Agents (e.g., Cisplatin)
| Cell Line | This compound Concentration (µM) | Cisplatin Concentration (µM) | Effect | Quantitative Measurement |
| A2780cis (Ovarian Cancer) | 10 | 5 | Increased Apoptosis | Data not specified[1] |
| PEO4 (Ovarian Cancer) | 10 | Not Specified | Increased DSB Accumulation | Data not specified[1] |
| A2780cis (Ovarian Cancer) | 10 | Not Specified | S-Phase Arrest | Data not specified[1] |
Table 2: this compound in Combination with Anthracyclines (e.g., Doxorubicin)
| Cell Line | This compound Concentration (µM) | Doxorubicin Concentration (µg/mL) | Effect | Quantitative Measurement |
| HepG2 (Liver Cancer) | Not Specified | Various | Increased Cell Mortality | Significant increase compared to either agent alone |
| Various | Data Needed | Data Needed | Data Needed | Data Needed |
Table 3: this compound in Combination with Topoisomerase Inhibitors (e.g., Etoposide)
| Cell Line | This compound Concentration (µM) | Etoposide Concentration (µM) | Effect | Quantitative Measurement |
| Various | Data Needed | Data Needed | Data Needed | Data Needed |
Table 4: this compound in Combination with Taxanes (e.g., Paclitaxel)
| Cell Line | This compound Concentration (µM) | Paclitaxel Concentration (nM) | Effect | Quantitative Measurement |
| Various | Data Needed | Data Needed | Data Needed | Data Needed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is for determining the effect of this compound and chemotherapy on cancer cell viability.
Experimental Workflow
Caption: Workflow for assessing cell viability after treatment.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound, the chemotherapeutic agent, and the combination of both in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for an additional 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[3]
-
If using MTT, after incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and chemotherapy using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, chemotherapy, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and chemotherapeutic agent
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Immunofluorescence for γ-H2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and chemotherapeutic agent
-
4% paraformaldehyde
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound and/or chemotherapy.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[4]
-
Wash the cells three times with PBS.[4]
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[4]
-
Block with 5% BSA in PBS for 30 minutes.[4]
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[4][5][6]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[6]
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.[5]
-
Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus.
Protocol 5: Western Blotting for DNA Damage Markers
This protocol is for detecting changes in the expression of proteins involved in the DNA damage response.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound presents a compelling therapeutic strategy to enhance the efficacy of conventional chemotherapy. By targeting the MRE11 nuclease, a key component of the DNA damage response, this compound effectively lowers the threshold for chemotherapy-induced cell death in cancer cells. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in various cancer models and in combination with a range of chemotherapeutic agents. Further investigation into the synergistic effects of this compound with other DNA damaging agents is warranted to fully elucidate its therapeutic potential in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. MiR-145 inhibits cell migration and increases paclitaxel chemosensitivity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Mirin: A Versatile Tool for Interrogating DNA Repair Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor that has emerged as a critical tool for investigating the intricate mechanisms of DNA damage response (DDR) and repair.[1][2] It primarily targets the MRE11-RAD50-NBS1 (MRN) complex, a central player in the detection and signaling of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][3][4] By specifically inhibiting the 3' to 5' exonuclease activity of the MRE11 subunit, this compound effectively blocks the initiation of homologous recombination (HR) and prevents the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[1][5] This targeted inhibition allows researchers to dissect the roles of the MRN complex and downstream pathways in genome maintenance, cell cycle control, and tumorigenesis, making this compound an invaluable asset in both basic research and preclinical drug development.
Mechanism of Action
The MRN complex is one of the first sensors to recognize and bind to DSBs. Upon binding, the nuclease activity of MRE11 is crucial for processing the DNA ends, a prerequisite for initiating repair and for the full activation of ATM. This compound directly interferes with this process by inhibiting the exonuclease function of MRE11.[1][3] This inhibition has two major consequences:
-
Inhibition of ATM Activation: The end-processing activity of MRE11 is required for the conformational changes that lead to the activation of ATM. By blocking this activity, this compound prevents the MRN-dependent activation of ATM, thereby inhibiting the phosphorylation of numerous downstream targets, including Chk2 and Nbs1, without affecting the intrinsic kinase activity of ATM itself.[1][3][4]
-
Blockade of Homologous Recombination: Homologous recombination, a high-fidelity DSB repair pathway, requires the initial resection of the 5' DNA strand to create a 3' single-stranded tail. MRE11's exonuclease activity is a key step in this resection process. This compound's inhibition of MRE11 consequently blocks HR.[1][6]
Interestingly, while this compound is a potent inhibitor of HR, its effect on non-homologous end joining (NHEJ) is more complex. Studies have shown that this compound can decrease the efficiency of both canonical and alternative NHEJ pathways, highlighting the role of the MRN complex in these processes as well.[7]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various experimental contexts. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line / System | Application | Reference |
| IC50 for ATM Activation | 12 µM | Mammalian Cells | Inhibition of ATM-dependent phosphorylation | [3] |
| IC50 for H2AX Phosphorylation | 66 µM | Xenopus laevis cell-free extracts | Inhibition of ATM activation | [8][9] |
| Effective Concentration for G2/M Arrest | 50 - 100 µM | HEK293, MDA-MB-231 cells | Cell cycle analysis | [2][3] |
| Cytotoxicity (50%) | ~50 µM | HEK293 cells (24h treatment) | Cell viability assays | [3] |
| Inhibition of HDR | 25 µM | TOSA4 cells (HEK293 derivative) | Homologous recombination repair assay | [10] |
| Inhibition of MRE11 Nuclease Activity | 100 µM | In vitro nuclease assay | Biochemical assays | [3] |
| Sensitization to Carboplatin | Pretreatment | Ovarian cancer cell lines | Chemosensitization studies | [6][11][12] |
| Reduction in Cell Proliferation | 40 µM | MYCN-amplified neuroblastoma cells | Cancer cell proliferation assays | [13] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[14]
-
This compound (dissolved in DMSO to prepare a stock solution, e.g., 100 mM)[5]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.
-
This compound Preparation: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete culture medium. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Treatment: Remove the existing medium from the cells, wash once with PBS, and add the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 1 to 48 hours, depending on the assay).[15] For experiments involving DNA damage, this compound is often used as a pre-treatment for 1 hour before inducing damage.[2]
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, fixation for flow cytometry).
Protocol 2: Western Blotting to Assess ATM Signaling Inhibition
This protocol is designed to measure the effect of this compound on the phosphorylation of ATM and its downstream targets, such as Chk2, in response to DNA damage.
Materials:
-
Cells treated with this compound and a DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pChk2 (Thr68), anti-Chk2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pATM) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. A decrease in the pATM/ATM ratio in this compound-treated cells compared to the control indicates inhibition.[2]
Protocol 3: Homologous Recombination (HR) Reporter Assay
This protocol uses a cell line with an integrated GFP-based HR reporter (e.g., DR-GFP) to quantify the effect of this compound on HR efficiency.
Materials:
-
HR reporter cell line (e.g., U2OS-DR-GFP)
-
Plasmid expressing I-SceI endonuclease
-
Transfection reagent
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the reporter cells. Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Transfection: Transfect the cells with the I-SceI expression plasmid to induce a site-specific DSB in the reporter construct. Maintain the this compound or vehicle treatment throughout the experiment.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction and repair by HR, which will result in a functional GFP gene.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer.
-
Analysis: Analyze the percentage of GFP-positive cells in each sample using a flow cytometer. A significant reduction in the percentage of GFP-positive cells in the this compound-treated sample compared to the control indicates inhibition of HR.[10]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol details the method to assess the G2/M cell cycle arrest induced by this compound.
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Harvesting: Following this compound treatment for a specified duration (e.g., 24 hours), harvest both adherent and floating cells.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in cold PBS. Add cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the pellet in PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in this compound-treated samples indicates a G2/M checkpoint arrest.[2][3]
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Checkpoint Control Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of Mre11 in chromosomal nonhomologous end joining in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unco.edu [unco.edu]
- 15. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mirin in the Study of Genomic Instability
Introduction
Genomic instability is a hallmark of cancer, characterized by an increased tendency for genetic alterations during the life cycle of a cell.[1] The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[2][3] This complex plays a pivotal role in activating the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR), which orchestrates cell cycle arrest, DNA repair, or apoptosis.[2] Mirin is a small molecule inhibitor that specifically targets the MRN complex, making it an invaluable tool for researchers studying the mechanisms of genomic instability and developing novel therapeutic strategies.[4]
Mechanism of Action
This compound functions as a potent inhibitor of the MRN complex.[4] Its primary mechanism involves the inhibition of the 3' to 5' exonuclease activity of the MRE11 subunit.[5][6] This nuclease activity is essential for the processing of DNA ends at DSBs, a prerequisite for the full activation of ATM.[5] By inhibiting MRE11's exonuclease function, this compound prevents the MRN-dependent activation of ATM (with an IC50 of 12 μM) without affecting the intrinsic kinase activity of ATM itself.[2]
The inhibition of the MRN-ATM signaling cascade by this compound has several downstream consequences:
-
Blocks DNA Repair: this compound impairs homology-directed repair (HDR), a major high-fidelity pathway for DSB repair.[2]
-
Abrogates Cell Cycle Checkpoints: It abolishes the G2/M cell cycle checkpoint, a critical surveillance mechanism that prevents cells with damaged DNA from entering mitosis.[2][5]
-
Inhibits Downstream Signaling: this compound prevents the ATM-dependent phosphorylation of key downstream targets such as Nbs1, Chk2, and H2AX (γH2AX).[2]
Recent studies have also suggested that this compound may have MRE11-independent effects, particularly concerning the integrity of mitochondrial DNA and cellular immune responses.[7]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various experimental contexts, providing a reference for study design.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (MRN-dependent ATM activation) | 12 µM | Mammalian cells | [2] |
| IC50 (H2AX phosphorylation) | 66 µM | Mammalian cells | [2] |
| IC50 (Cell Viability) | 20 µM | A2780_XRCC1_KO Ovarian Cancer Cells | [8] |
| Effective Concentration (MRE11 Nuclease Inhibition) | 100 µM | In vitro nuclease assay | [5][6] |
| Effective Concentration (G2 Arrest Induction) | 50 - 100 µM | Mammalian cells | [2] |
| Effective Concentration (HDR Inhibition) | 10 - 100 µM | TOSA4 cells | [2] |
| Effective Concentration (Increase Topoisomerase II complexes) | 100 µM | K562 cells | [9] |
| Effective Concentration (Radiosensitization) | Varies | Human glioblastoma cells | [10] |
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing this compound to study genomic instability.
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for treating cultured mammalian cells with this compound to study its effects on DNA damage response pathways.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (Selleck Chemicals or similar)
-
Dimethyl sulfoxide (DMSO, sterile)
-
DNA damaging agent (e.g., Etoposide, Bleomycin, or irradiation source)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mM) in DMSO. Store at -20°C. Further dilute the stock solution in a complete growth medium to the desired final concentration (e.g., 10-100 µM) immediately before use.
-
Pre-treatment (Optional): For many applications, cells are pre-treated with this compound to ensure the MRN complex is inhibited before DNA damage induction. Replace the existing medium with a medium containing the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. Incubate for 1-2 hours.[4]
-
Induction of DNA Damage: While continuing the this compound/vehicle treatment, introduce the DNA damaging agent.
-
Chemical Agents (e.g., Etoposide): Add the agent directly to the medium at the desired final concentration.
-
Irradiation (IR): Remove plates from the incubator and expose them to the specified dose of radiation. Immediately return plates to the incubator.
-
-
Incubation: Incubate the cells for the desired time course (e.g., 1 to 24 hours) to allow for DNA damage response signaling.
-
Harvesting: Harvest cells for downstream analysis (e.g., Western blotting, immunofluorescence, flow cytometry) by washing with PBS and then lysing or fixing according to the specific protocol.
Protocol 2: Immunofluorescence Staining for DNA Damage Foci (γH2AX)
This method visualizes DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a marker for DNA damage foci. Increased persistence of γH2AX foci in this compound-treated cells suggests impaired DNA repair.[10]
Materials:
-
Cells grown on coverslips and treated as per Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Microscope slides
Procedure:
-
Fixation: After treatment, wash cells twice with cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Imaging: Visualize the foci using a fluorescence microscope. Quantify the number and intensity of foci per nucleus using imaging software (e.g., ImageJ).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.[10]
Materials:
-
Treated cells from Protocol 1
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge at 1200 RPM for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in a PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase after DNA damage, which is reduced by this compound, indicates checkpoint abrogation.[2][10]
This compound is a specific and potent pharmacological inhibitor of the MRE11 nuclease activity, making it an indispensable tool for dissecting the role of the MRN complex in maintaining genome stability. Its ability to block DNA repair and abrogate cell cycle checkpoints allows researchers to probe the intricacies of the DNA damage response. The protocols and data provided herein offer a framework for utilizing this compound to investigate genomic instability, explore synthetic lethality interactions, and evaluate its potential as a sensitizing agent in cancer therapy.[11][12]
References
- 1. youtube.com [youtube.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication a… [ouci.dntb.gov.ua]
- 4. selleckchem.com [selleckchem.com]
- 5. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of homologous recombination repair by this compound in ovarian cancer ameliorates carboplatin therapy response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Preparing Mirin Stock Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirin is a small molecule inhibitor of the Mre11/Rad50/Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks (DSBs).[1][2] By inhibiting the exonuclease activity of Mre11, this compound effectively blocks the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key transducer in the DNA damage response (DDR) pathway.[1] This disruption of the DDR makes this compound a valuable tool for studying DNA repair mechanisms, cell cycle checkpoints, and for sensitizing cancer cells to chemo- and radiotherapy. Recent studies also suggest that this compound has MRE11-independent effects on mitochondrial DNA integrity and cellular immune responses.[3][4][5] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro laboratory use, along with relevant chemical properties and application notes.
Physicochemical and Solubility Data
Quantitative data for this compound (CAS: 299953-00-7) are summarized in the tables below for easy reference.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 299953-00-7 |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol [2] |
| Appearance | Red to orange powder[2] |
| Melting Point | 295-297 °C[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 0.25 mg/mL[1] |
Experimental Protocols
Materials and Reagents
-
This compound powder (≥98% purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 220.25 g/mol .
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 220.25 g/mol * 1 mL = 0.0022025 g = 2.20 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 2.20 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolve the this compound in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the this compound powder is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note on Stability: this compound solutions in DMSO are stable for up to 3 months when stored at -20°C.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
The diagram below depicts the simplified DNA Damage Response (DDR) pathway and the inhibitory action of this compound.
Caption: this compound inhibits the MRN complex in the DDR pathway.
Application Notes
-
Mechanism of Action: this compound inhibits the 3'-5' exonuclease activity of the Mre11 subunit of the MRN complex.[1] This inhibition prevents the processing of DSBs and the subsequent activation of ATM, a central kinase in the DDR signaling cascade.[1]
-
Cellular Effects: By inhibiting the MRN-ATM pathway, this compound can lead to the accumulation of DNA damage, induce G2/M cell cycle arrest, and sensitize cancer cells to DNA-damaging agents.[1][6] The IC₅₀ for the inhibition of DNA break-induced ATM activation in Xenopus laevis cell-free extracts is approximately 66 µM.[1] In some cancer cell lines, IC₅₀ values for reducing proliferation range from 22.81 to 48.16 μM.[6]
-
Research Applications:
-
DNA Repair Studies: Investigating the role of the MRN complex in various DNA repair pathways, such as homologous recombination and non-homologous end joining.
-
Cancer Biology: Exploring the potential of targeting the DDR pathway for cancer therapy. This compound can be used to study the effects of MRN inhibition in combination with other anti-cancer drugs or radiation.
-
Cell Cycle Control: Examining the mechanisms of cell cycle checkpoints in response to DNA damage.
-
Mitochondrial Biology: Studying the MRE11-independent effects of this compound on mitochondrial DNA maintenance and associated immune responses.[3][4][5]
-
-
Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and experimental design. It is recommended to perform a dose-response curve to determine the effective concentration for your specific application. Concentrations ranging from 10 µM to 100 µM have been reported in the literature.[1][6]
-
Control Experiments: When using this compound, it is crucial to include appropriate controls. A vehicle control (DMSO) should be run in parallel to account for any effects of the solvent on the cells.
Disclaimer: This guide is intended for laboratory research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. The protocols provided should be adapted and optimized for specific experimental needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 299953-00-7 [chemicalbook.com]
- 3. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mirin insolubility in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirin, a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a critical sensor of DNA double-strand breaks (DSBs) and plays a key role in initiating the DNA damage response (DDR). This compound specifically inhibits the 3' to 5' exonuclease activity of the MRE11 subunit of the MRN complex. This inhibition prevents the MRN-dependent activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a central regulator of the DDR signaling cascade. Consequently, this compound blocks downstream events such as cell cycle checkpoints (e.g., G2/M checkpoint) and homology-directed repair (HDR) of DNA breaks.
Q2: What are the key physicochemical properties of this compound?
This compound is a synthetic compound with the following properties:
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | Solid powder |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO (up to 100 mM), Insoluble in water |
| CAS Number | 1198097-97-0 |
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-100 mM), weigh the appropriate amount of this compound powder and add the calculated volume of fresh, anhydrous DMSO. Ensure the powder is completely dissolved by vortexing or gentle warming. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[1]
Q4: I observed precipitation when diluting my this compound DMSO stock in aqueous cell culture medium. What should I do?
Precipitation upon dilution of a DMSO-solubilized compound into an aqueous medium is a common issue, especially with hydrophobic molecules like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the DMSO concentration (with caution): While increasing the final DMSO concentration in the medium can improve solubility, it's crucial to keep it low (typically <0.5%) to avoid solvent-induced cellular toxicity. Always run a vehicle control (medium with the same final DMSO concentration) to account for any effects of the solvent.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed cell culture medium, mixing thoroughly. Then, further dilute this intermediate solution to the final desired concentration.
-
Pre-warm the aqueous medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
Vortex during dilution: Gently vortex or pipette-mix the aqueous solution while adding the this compound DMSO stock to ensure rapid and uniform dispersion.
Troubleshooting Guide
Problem 1: this compound precipitation in aqueous solution during the experiment.
-
Question: My this compound solution was clear initially, but I see precipitates forming over time in the incubator. What could be the cause and how can I prevent it?
-
Answer: This can happen due to several factors:
-
Temperature changes: Fluctuations in temperature can decrease the solubility of this compound in the aqueous medium. Ensure the incubator maintains a stable temperature.
-
Interaction with media components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time.
-
Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification of the incubator.
Solution:
-
Optimize the final concentration: Use the lowest effective concentration of this compound.
-
Refresh the medium: For long-term experiments, consider replacing the this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent, precipitate-free concentration.
-
Filter the final solution (use with caution): While filtering the final diluted solution through a 0.22 µm filter can remove precipitates, it may also remove some of the dissolved compound, altering the effective concentration. If you choose this method, be consistent with your protocol.
-
Problem 2: Inconsistent experimental results with this compound.
-
Question: I am observing high variability in the biological effects of this compound between experiments. What could be the reason?
-
Answer: Inconsistent results can stem from issues with the this compound solution or the experimental setup.
-
Inaccurate stock solution concentration: Ensure accurate weighing of the this compound powder and precise measurement of the DMSO volume when preparing your stock solution.
-
Degradation of this compound: While generally stable in DMSO at -20°C, repeated freeze-thaw cycles or improper storage can lead to degradation. Prepare small aliquots of the stock solution to minimize freeze-thaw cycles.
-
Precipitation: As discussed above, precipitation will lead to a lower effective concentration of this compound in the medium, causing variability in results. Visually inspect your culture wells for any signs of precipitation before and during the experiment.
-
Cell density and health: The response to this compound can be dependent on the confluency and overall health of the cells. Ensure consistent cell seeding density and culture conditions across all experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from DMSO Stock
This protocol describes the preparation of a 100 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
-
Thaw a frozen aliquot of 10 mM this compound in DMSO at room temperature.
-
Pre-warm the required volume of complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
In a sterile microcentrifuge tube, perform an intermediate dilution by adding 10 µL of the 10 mM this compound stock to 990 µL of the pre-warmed medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
-
Further dilute this intermediate solution to the desired final concentration in your cell culture plates. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 111 µL of the 100 µM intermediate solution.
-
Visually inspect the medium under a microscope to ensure no precipitation has occurred.
-
Always include a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Mandatory Visualizations
Caption: Workflow for a typical cell-based experiment using this compound.
Caption: this compound inhibits MRE11, preventing ATM activation.
References
Optimizing Mirin treatment duration for maximum effect.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of Mirin treatment for maximum experimental effect. This compound is a potent inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex, a key sensor of DNA double-strand breaks.[1][2][3] By inhibiting the MRN complex, this compound prevents the activation of ataxia-telangiectasia mutated (ATM) kinase and disrupts downstream DNA damage response pathways, including homology-dependent repair.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound inhibits the MRE11-Rad50-Nbs1 (MRN) complex. Specifically, it targets the 3' to 5' exonuclease activity of the Mre11 subunit.[2] This inhibition prevents the MRN-dependent activation of ATM kinase in response to DNA double-strand breaks, thereby blocking downstream signaling for DNA repair and cell cycle checkpoints.[1][2][4]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is cell-type dependent. IC50 values for preventing MRN-dependent ATM activation are around 12 µM.[1] In cell viability assays, concentrations between 10 µM and 100 µM are commonly used.[1] For example, in HEK293 cells, 50% cytotoxicity was observed at 50 µM after a 24-hour treatment.[2][5] In MYCN-amplified neuroblastoma cell lines, IC50 values for reducing cell proliferation ranged from 22.81 to 48.16 µM.[6]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the experimental endpoint.
-
Short-term (1-6 hours): For observing inhibition of DNA damage signaling (e.g., phosphorylation of ATM, Chk2, Nbs1), a shorter treatment of 1-6 hours prior to inducing DNA damage is often sufficient.[2]
-
Intermediate-term (24-48 hours): To assess effects on cell cycle progression, such as G2/M arrest, or to measure impacts on cell viability and apoptosis, a 24 to 48-hour treatment is common.[7][8]
-
Long-term (several days): For colony formation assays or studies on long-term survival, treatment can extend for longer periods, often followed by a recovery phase.[2][5]
Q4: What are the known off-target effects of this compound?
A4: While this compound is a specific inhibitor of MRE11, some MRE11-independent effects have been reported. These include alterations in mitochondrial DNA (mtDNA) integrity and topology, and the direct inhibition of cellular immune responses.[9][10] It is important to consider these potential off-target effects when interpreting experimental results.
Q5: Can this compound be used in vivo?
A5: this compound's low solubility in aqueous solutions presents a challenge for in vivo applications.[6] However, studies have shown that encapsulation of this compound in nanoparticles can improve its delivery and efficacy in vivo, leading to tumor growth suppression.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of ATM phosphorylation. | 1. Suboptimal this compound concentration: The effective concentration can vary significantly between cell lines. 2. Insufficient pre-incubation time: this compound needs to be present before DNA damage induction to effectively inhibit the response. 3. This compound degradation: Improper storage or handling can lead to loss of activity. | 1. Perform a dose-response curve (e.g., 10-100 µM) to determine the optimal concentration for your cell line. 2. Pre-incubate cells with this compound for at least 1 hour before inducing DNA damage. 3. Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions for each experiment. |
| High levels of cell death at expected effective concentrations. | 1. High sensitivity of the cell line: Some cell lines are inherently more sensitive to DNA repair inhibition. 2. Prolonged treatment duration: Continuous exposure can lead to excessive accumulation of DNA damage. | 1. Lower the concentration of this compound and re-run the dose-response experiment. 2. Reduce the treatment duration. For example, if 48 hours is too toxic, try a 24-hour treatment. |
| Precipitation of this compound in cell culture media. | Low solubility: this compound is poorly soluble in aqueous solutions. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.1%). 2. Prepare fresh dilutions of this compound from a concentrated stock solution just before use. 3. Consider using nanoparticle encapsulation for improved solubility, especially for in vivo studies.[6] |
| Unexpected effects on mitochondrial function or immune response. | Off-target effects: this compound has been shown to have MRE11-independent effects on mitochondria and cellular immunity.[9][10] | 1. Use a secondary, structurally different MRE11 inhibitor (e.g., PFM39) as a control to confirm that the observed phenotype is due to MRE11 inhibition.[9] 2. Perform control experiments to specifically assess mitochondrial health (e.g., measure mitochondrial membrane potential) or immune pathway activation (e.g., STAT1 phosphorylation).[9] |
Data Summary
Table 1: Effective Concentrations of this compound in Various Cell Lines and Assays
| Cell Line | Assay | Effective Concentration (IC50 or other) | Reference |
| General | MRN-dependent ATM activation | IC50 = 12 µM | [1] |
| HEK293 | Cell Viability (24h) | ~50 µM (50% cytotoxicity) | [2][5] |
| TOSA4 (HEK293 derivative) | G2/M Arrest | 50-100 µM | [1] |
| MYCN-amplified Neuroblastoma | Cell Proliferation | IC50 = 22.81 - 48.16 µM | [6] |
| PEO4 | Apoptosis (48h) | 18 µM | [8] |
| A2780_XRCC1_KO | Cell Viability | IC50 = 20 µM | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on ATM Signaling
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Pre-treatment: The following day, treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., etoposide or ionizing radiation).
-
Incubation: Incubate for the desired time post-damage induction (e.g., 30 minutes to 1 hour).
-
Cell Lysis and Western Blotting: Harvest cell lysates and perform Western blot analysis to detect the phosphorylation status of ATM (pATM Ser1981) and its downstream targets like Chk2 (pChk2 Thr68) and Nbs1 (pNbs1 Ser343).[1]
Protocol 2: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
Viability Assessment: At the end of the treatment period, perform an MTT or similar cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11-RAD50-NBS1 complex alterations and DNA damage response: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Common issues with Mirin stability in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mirin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a key sensor of DNA double-strand breaks (DSBs) and plays a crucial role in initiating the DNA damage response (DDR), including the activation of the ATM kinase. This compound specifically inhibits the exonuclease activity of MRE11, a component of the MRN complex. By doing so, it prevents the processing of DSBs and subsequent activation of the DDR pathway, making it a valuable tool for studying DNA repair mechanisms and for potential therapeutic applications in oncology.
Q2: What is the recommended working concentration and solvent for this compound in cell culture?
This compound is typically used at concentrations ranging from 20 µM to 100 µM in cell culture experiments. The optimal concentration can vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Common Issues with this compound Stability
While specific data on the stability of this compound in cell culture media is limited, the following troubleshooting guide addresses common issues that can arise from potential instability of small molecules in in vitro experimental settings.
Q4: I am observing inconsistent or weaker-than-expected effects of this compound in my experiments. Could this be a stability issue?
Yes, inconsistent results can be a sign of compound instability. The active concentration of this compound in the cell culture medium may decrease over the course of the experiment due to degradation.
Troubleshooting Steps:
-
Minimize exposure to light: Protect this compound stock solutions and media containing this compound from direct light exposure by using amber tubes and minimizing the time plates are outside of the incubator.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from the frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.
-
Consider the duration of the experiment: For long-term experiments (e.g., > 48 hours), consider replenishing the medium with freshly diluted this compound to maintain a more constant concentration.
-
Perform a time-course experiment: To assess the effective duration of this compound's activity in your specific cell line and media, you can perform a time-course experiment, measuring a downstream marker of MRE11 inhibition at different time points after adding the compound.
Q5: I am observing precipitation or crystal formation in my cell culture medium after adding this compound. What should I do?
Precipitation indicates that the solubility of this compound in the cell culture medium has been exceeded.
Troubleshooting Steps:
-
Check the final DMSO concentration: Ensure the final DMSO concentration is within a safe and soluble range for your cells and for this compound (typically ≤ 0.5%).
-
Pre-warm the medium: Before adding the this compound stock solution, ensure your cell culture medium is at 37°C. Adding a cold stock to warm medium can sometimes cause precipitation.
-
Proper mixing: When diluting the DMSO stock in the medium, vortex or pipette vigorously to ensure rapid and complete dissolution.
-
Reduce the final concentration of this compound: If precipitation persists, you may need to lower the working concentration of this compound.
-
Serum interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and reduce their solubility. Consider reducing the serum percentage if your experimental design allows.
Quantitative Data Summary
Due to the lack of specific public data on this compound stability, the following table provides a template for researchers to generate their own stability data. An experimental protocol to generate such data is provided below.
| Condition | Incubation Time (hours) | This compound Concentration (% of Initial) | Notes |
| 37°C, 5% CO2, in DMEM + 10% FBS | 0 | 100% | Baseline |
| 6 | Data to be determined | ||
| 12 | Data to be determined | ||
| 24 | Data to be determined | ||
| 48 | Data to be determined | ||
| 37°C, 5% CO2, in DMEM + 10% FBS (Light Protected) | 24 | Data to be determined | Compare with light-exposed |
| Room Temperature, Light Exposed | 24 | Data to be determined | Assess handling stability |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare this compound-Containing Medium: Dilute the this compound stock solution in your cell culture medium to a final concentration of 50 µM. Prepare a sufficient volume for all time points.
-
Time Course Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48 hours).
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2). For light sensitivity testing, wrap a parallel set of tubes in aluminum foil.
-
-
Sample Collection: At each time point, remove one tube from the incubator.
-
Sample Analysis (UV-Vis Spectrophotometry):
-
Note: This method is less specific than HPLC and may be affected by media components. A baseline spectrum of the medium without this compound is essential.
-
Measure the absorbance of the this compound-containing medium at its maximum absorbance wavelength (λmax). The λmax for this compound can be determined by scanning a fresh solution in DMSO or medium.
-
Compare the absorbance at each time point to the absorbance at time 0 to determine the percentage of remaining this compound.
-
-
Sample Analysis (HPLC):
-
Note: This is the preferred method for accurate quantification.
-
Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) to separate this compound from media components.
-
Inject the collected samples and quantify the this compound peak area at each time point.
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time 0.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: this compound inhibits the MRE11 component of the MRN complex, preventing ATM activation.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Mirin Technical Support Center: Optimizing Concentration and Minimizing Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mirin. The information below is designed to help you refine this compound concentrations in your experiments to achieve effective MRE11 inhibition while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the MRE11-RAD50-NBS1 (MRN) complex.[1] Its primary mechanism of action is the inhibition of the exonuclease activity of MRE11, a key component of the DNA damage response (DDR) pathway.[1] By inhibiting MRE11, this compound prevents the activation of the ATM kinase in response to DNA double-strand breaks (DSBs), thereby impairing downstream signaling and DNA repair processes such as homologous recombination.[1][2]
Q2: What is the optimal storage and handling for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[3] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[3][4] Aliquot your stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][3] When preparing working solutions for in vivo experiments, it is recommended to do so freshly on the day of use.[1]
Q3: What is a typical effective concentration range for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Generally, concentrations ranging from 10 µM to 100 µM have been used in various studies.[1][2] For inhibiting MRN-dependent ATM activation, an IC50 of 12 µM has been reported.[1] However, for observing significant effects on cell viability or inducing apoptosis, higher concentrations may be necessary.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Does this compound exhibit off-target effects?
While this compound is a widely used MRE11 inhibitor, some studies suggest potential MRE11-independent effects, particularly at higher concentrations. For instance, this compound has been shown to affect mitochondrial DNA integrity and cellular immune responses independently of MRE11.[5] Researchers should be mindful of these potential off-target effects and consider using multiple approaches, such as MRE11 knockdown, to validate findings.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low this compound concentrations.
-
Question: I'm observing significant cell death in my experiments even at the lower end of the recommended concentration range for this compound. What could be the cause?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Some cell lines, particularly those with underlying defects in DNA repair or high levels of replication stress, may be more susceptible to MRE11 inhibition.[2] It's essential to perform a thorough dose-response curve to determine the IC50 for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (typically DMSO) in your culture medium is not exceeding a toxic level (usually <0.5%). Prepare a vehicle control with the same DMSO concentration as your highest this compound treatment to assess solvent-induced cytotoxicity.
-
Cell Culture Conditions: Suboptimal cell culture conditions can exacerbate the cytotoxic effects of any compound. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[6] Factors like cell density and serum concentration can also influence drug sensitivity.[7][8]
-
Incorrect this compound Concentration: Double-check your calculations and dilutions to ensure the final concentration of this compound is accurate.
-
Issue 2: No significant effect of this compound is observed, even at high concentrations.
-
Question: I'm not seeing the expected inhibition of DNA damage repair or other downstream effects of this compound, even at concentrations up to 100 µM. What should I check?
-
Answer:
-
This compound Potency: Verify the quality and purity of your this compound stock. If possible, test its activity in a well-established positive control cell line known to be sensitive to this compound.
-
Assay Sensitivity: The assay you are using to measure the effect of this compound might not be sensitive enough. Consider using multiple assays to assess the downstream effects of MRE11 inhibition, such as Western blotting for phosphorylated ATM or γH2AX foci formation by immunofluorescence.
-
Treatment Duration: The duration of this compound treatment may be insufficient to observe a significant effect. Optimize the incubation time based on the specific biological process you are investigating. Some effects may be visible after a few hours, while others may require 24-48 hours of treatment.[9]
-
Cellular Resistance: Some cell lines may have intrinsic resistance mechanisms that counteract the effects of MRE11 inhibition.
-
Issue 3: Inconsistent results between experiments.
-
Question: My results with this compound are not reproducible. What are some common sources of variability?
-
Answer:
-
Experimental Consistency: Ensure that all experimental parameters are kept consistent between experiments. This includes cell passage number, seeding density, media composition, treatment duration, and the timing of assays.
-
This compound Stock Stability: As mentioned, avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare single-use aliquots to maintain its potency.
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in the final this compound concentration. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| MYCN-amplified Neuroblastoma | MTS Assay | 22.81 - 48.16 µM | [2][10] |
| MYCN-non-amplified Neuroblastoma | MTS Assay | 90 - 472 µM | [2][10] |
| HEK293 | Cytotoxicity | 50% cytotoxicity at 50 µM | [1] |
| PEO4 (Ovarian Cancer) | Apoptosis Induction | Increased apoptosis at 18 µM | [1][9] |
| General | ATM Activation Inhibition | IC50 = 12 µM | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a colorimetric MTS assay, which measures cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of this compound-Induced Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol describes how to quantify the percentage of apoptotic and necrotic cells following this compound treatment using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[10][12]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analysis: Analyze the stained cells on a flow cytometer.[12]
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Overcoming Mirin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Mirin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex.[1][2] Specifically, it targets the 3' to 5' exonuclease activity of the Mre11 subunit.[3] The MRN complex is a critical sensor of DNA double-strand breaks (DSBs) and is essential for the activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a key regulator of the DNA Damage Response (DDR).[3][4] By inhibiting the MRN complex, this compound prevents the activation of ATM and downstream signaling pathways involved in cell cycle arrest and DNA repair, particularly homologous recombination (HR).[1][2][3]
Q2: What is the intended effect of this compound on cancer cells?
This compound is designed to sensitize cancer cells to DNA damaging agents, such as chemotherapy (e.g., platinum-based drugs) and radiation therapy.[5][6][7] By inhibiting the repair of DNA double-strand breaks, this compound can lead to an accumulation of DNA damage, cell cycle arrest (primarily in the G2/M phase), and ultimately, apoptosis (programmed cell death).[5][6][8] In some contexts, particularly in cancer cells with deficiencies in other DNA repair pathways (like those with BRCA mutations), inhibiting the MRN complex with this compound can induce synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[5][8][9]
Q3: What are the potential reasons for observing resistance to this compound in my cancer cell line?
While specific acquired resistance to this compound is not extensively documented, resistance to DNA damage response inhibitors can arise through several mechanisms. These may include:
-
Upregulation of alternative DNA repair pathways: Cells may compensate for the inhibition of the MRN complex by upregulating other DNA repair pathways, such as non-homologous end joining (NHEJ) or alternative end-joining (alt-EJ).
-
Increased drug efflux: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the MRN complex: Although less common, mutations in the Mre11, Rad50, or Nbs1 proteins could potentially alter the binding site of this compound, reducing its inhibitory effect.
-
Changes in downstream signaling: Alterations in downstream signaling components of the DNA damage response pathway could bypass the need for MRN-mediated ATM activation.
Q4: How can I overcome this compound resistance in my experiments?
A primary strategy to overcome resistance to DDR inhibitors like this compound is through combination therapies.[5][10] This approach aims to target multiple cellular pathways simultaneously, reducing the likelihood of resistance. Promising combinations include:
-
PARP inhibitors: Combining this compound with a PARP inhibitor can create a synthetic lethal effect in cancer cells, especially those with deficiencies in homologous recombination.
-
Chemotherapeutic agents: this compound can enhance the efficacy of DNA damaging agents like cisplatin, doxorubicin, and etoposide by preventing the repair of drug-induced DNA lesions.[11]
-
Radiotherapy: Pre-treatment with this compound can radiosensitize cancer cells, making them more susceptible to the cytotoxic effects of ionizing radiation.[6]
-
Other DDR inhibitors: Targeting multiple nodes in the DNA damage response network, for instance by combining this compound with an ATR or CHK1 inhibitor, can be a potent strategy to overcome resistance.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cancer cell line experiments.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death or cytotoxicity with this compound treatment compared to previous experiments. | 1. Development of acquired resistance. 2. Suboptimal this compound concentration. 3. Issues with cell line integrity. | 1. Verify this compound Activity: a. Perform a dose-response curve to determine the IC50 of this compound in your cell line. b. Compare the current IC50 to historical data for your cell line. 2. Assess DNA Damage Response: a. Perform Western blotting for key DDR markers (γH2AX, p-ATM) to confirm that this compound is inhibiting the ATM pathway. 3. Investigate Apoptosis: a. Conduct an apoptosis assay (e.g., Annexin V/PI staining or Caspase-3 activity) to quantify the level of cell death. 4. Cell Line Authentication: a. If possible, perform cell line authentication to rule out contamination or genetic drift. |
| This compound no longer sensitizes cancer cells to chemotherapy or radiation. | 1. Upregulation of bypass DNA repair pathways. 2. Increased expression of drug efflux pumps. | 1. Explore Combination Therapies: a. Test the efficacy of this compound in combination with a PARP inhibitor. b. Evaluate the combination of this compound with an inhibitor of an alternative DNA repair pathway (e.g., a DNA-PKcs inhibitor for NHEJ). 2. Investigate Efflux Pump Activity: a. Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. b. Perform qPCR or Western blotting to assess the expression levels of common efflux pump proteins. |
| Inconsistent results with this compound treatment across experiments. | 1. Variability in experimental conditions. 2. this compound degradation. | 1. Standardize Protocol: a. Ensure consistent cell seeding density, treatment duration, and reagent concentrations. 2. Check this compound Stability: a. Prepare fresh stock solutions of this compound in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Contexts
| Cell Line | Condition | IC50 (µM) | Reference |
| Generic | ATM Activation | 12 | [2] |
| HEK293 | Cytotoxicity | ~50 | [2] |
| Generic | H2AX phosphorylation | 66 | [4] |
Table 2: Example Data from a this compound Combination Therapy Experiment
| Treatment | Cell Viability (%) | Fold Increase in Apoptosis |
| Control | 100 | 1.0 |
| This compound (50 µM) | 85 | 1.5 |
| Cisplatin (10 µM) | 60 | 3.0 |
| This compound (50 µM) + Cisplatin (10 µM) | 35 | 6.5 |
Note: The data in Table 2 is illustrative and will vary depending on the cell line and experimental conditions.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot for DNA Damage Markers (γH2AX and p-ATM)
This protocol is for assessing the inhibition of the DNA damage response by this compound.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-p-ATM (Ser1981), anti-total ATM, anti-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, a DNA damaging agent (e.g., etoposide), or a combination of both. Include an untreated control.
-
After the desired treatment time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Apoptosis Assay (Fluorometric Caspase-3 Activity Assay)
This protocol is for quantifying apoptosis induced by this compound treatment.
Materials:
-
96-well black, clear-bottom plates
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-3 substrate (DEVD-AFC)
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat as required.
-
After treatment, lyse the cells according to the manufacturer's protocol.
-
In a new 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of this mix to each well.
-
Add 5 µL of the Caspase-3 substrate (DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting decreased this compound efficacy.
Logical Relationship
Caption: Relationship between resistance mechanisms and therapeutic strategies.
References
- 1. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 2. DNA repair - Wikipedia [en.wikipedia.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. biorxiv.org [biorxiv.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubpbio.com [ubpbio.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Strategies to Enhance the In Vivo Efficacy of Mirin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in-vivo efficacy of Mirin, a small molecule inhibitor of the MRE11 nuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the exonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a central player in the DNA Damage Response (DDR), acting as a sensor for DNA double-strand breaks (DSBs). By inhibiting MRE11, this compound disrupts the activation of the ATM kinase, a critical transducer in the DDR signaling cascade, and impairs homology-directed repair (HDR) of DSBs.
Q2: I am observing poor efficacy of this compound in my in vivo experiments. What are the common reasons for this?
A significant challenge with this compound for in vivo applications is its poor aqueous solubility, which leads to low bioavailability and suboptimal tumor exposure.[1] Another factor could be the intrinsic or acquired resistance of the tumor model to MRE11 inhibition.
Q3: How can I overcome the poor solubility and delivery of this compound in vivo?
A proven strategy is the encapsulation of this compound into nanoparticles. Specifically, nanoparticles made of the copolymer poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) have been successfully used to deliver this compound in vivo, leading to significant tumor growth suppression in neuroblastoma xenograft models.[1] This formulation protects this compound from degradation, improves its pharmacokinetic profile, and enhances its accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.
Q4: Are there any known combination strategies to improve this compound's anti-cancer activity?
Yes, combination therapy is a highly promising approach. This compound has been shown to sensitize cancer cells to DNA-damaging agents and other targeted therapies. Key combination strategies include:
-
Platinum-Based Chemotherapy: this compound can enhance the efficacy of platinum drugs like cisplatin and carboplatin, which induce DNA crosslinks and DSBs.
-
PARP Inhibitors: Combining this compound with PARP inhibitors (e.g., olaparib) can induce synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
Radiotherapy: As MRE11 is crucial for repairing radiation-induced DNA damage, its inhibition by this compound can radiosensitize tumor cells.
Q5: What is the principle of synthetic lethality with this compound, and which cancer types are most susceptible?
Synthetic lethality occurs when the inhibition of two genes/proteins simultaneously leads to cell death, while the inhibition of either one alone is not lethal. Cancers with pre-existing defects in certain DNA repair pathways, such as those with BRCA1/2 mutations, are heavily reliant on the MRE11-mediated repair pathway. Inhibiting MRE11 with this compound in these cancers creates a synthetic lethal interaction, leading to catastrophic DNA damage and cell death. Ovarian and breast cancers with BRCA mutations are prime candidates for this approach.
Q6: What are the potential mechanisms of resistance to this compound?
While research is ongoing, potential mechanisms of resistance to MRE11 inhibitors like this compound may include:
-
Upregulation of alternative DNA repair pathways.
-
Mutations in the MRE11 gene that prevent this compound binding. A specific mutation, MRE11:p.K464R, has been associated with acquired resistance to olaparib by enhancing DNA damage repair.[1]
-
Increased drug efflux through the activation of transporters like ABCB1.
Troubleshooting Guides
Issue 1: Low Tumor Growth Inhibition with this compound Monotherapy
| Possible Cause | Troubleshooting Steps |
| Poor this compound Bioavailability | 1. Formulation: Switch from administering this compound in a simple solvent to a nanoparticle-based delivery system (e.g., PLGA-b-PEG). Refer to the detailed protocol below. 2. Route of Administration: Ensure the chosen route (e.g., intravenous, intraperitoneal) is optimal for nanoparticle delivery and allows for sufficient circulation time to exploit the EPR effect. |
| Sub-optimal Dosing Regimen | 1. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation in your specific animal model. A dosage of 50 mg/kg daily of nanoparticle-encapsulated this compound has been shown to be effective in neuroblastoma xenografts.[1] 2. Frequency of Dosing: Evaluate different dosing schedules (e.g., daily, every other day) to maintain therapeutic concentrations of this compound in the tumor. |
| Tumor Model Insensitivity | 1. Genomic Profiling: Analyze the genomic profile of your tumor model for mutations in DNA repair genes (e.g., BRCA1/2, ATM). Tumors proficient in multiple DNA repair pathways may be less sensitive to MRE11 inhibition alone. 2. Combination Therapy: Consider combining this compound with a DNA-damaging agent (e.g., cisplatin) or a PARP inhibitor to induce synthetic lethality. |
Issue 2: High Variability in Tumor Response Between Animals
| Possible Cause | Troubleshooting Steps |
| Inconsistent Nanoparticle Formulation | 1. Characterization: Thoroughly characterize each batch of this compound-loaded nanoparticles for size, polydispersity index (PDI), and drug loading to ensure consistency. 2. Storage: Store nanoparticle formulations under appropriate conditions (e.g., 4°C) and assess their stability over time to prevent aggregation or drug leakage. |
| Variable Tumor Microenvironment | 1. Tumor Implantation Site: Ensure consistent tumor implantation techniques and locations, as this can affect vascularization and nanoparticle accumulation. 2. Tumor Size at Treatment Start: Initiate treatment when tumors have reached a consistent and predefined size to minimize variability in the EPR effect. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | MYCN Status | IC50 (µM) |
| LAN5 | Neuroblastoma | Amplified | 22.81 |
| IMR32 | Neuroblastoma | Amplified | 35.62 |
| Kelly | Neuroblastoma | Amplified | 48.16 |
| SHEP | Neuroblastoma | Non-amplified | >100 |
| GIMEN | Neuroblastoma | Non-amplified | >100 |
| SK-N-SH | Neuroblastoma | Non-amplified | 472 |
| A549 | Lung Cancer | - | >100 |
| HeLa | Cervical Cancer | - | >100 |
| U2OS | Osteosarcoma | - | >100 |
| NIH3T3 | Mouse Fibroblast | - | >100 |
Data sourced from a study on MYCN-driven tumors.
Table 2: Biodistribution of PLGA-PEG Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram of Tissue (Mean ± SD) |
| Tumor (Targeted NP-Apt) | 0.83 ± 0.21 |
| Tumor (Non-Targeted NP) | 0.22 ± 0.07 |
| Liver | 15.6 ± 3.4 |
| Spleen | 12.1 ± 2.8 |
| Lungs | 2.8 ± 0.9 |
| Kidneys | 3.1 ± 1.1 |
| Heart | 1.8 ± 0.5 |
Data represents typical biodistribution patterns for nanoparticles of approximately 150-200 nm. Targeted nanoparticles (NP-Apt) show enhanced tumor accumulation.[2]
Experimental Protocols
1. Formulation of this compound-Loaded PLGA-b-PEG Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted for the encapsulation of hydrophobic drugs like this compound.
-
Materials:
-
PLGA-b-PEG copolymer
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Ultracentrifuge
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-b-PEG (e.g., 50 mg) and this compound (e.g., 5 mg) in a minimal volume of DCM (e.g., 1 mL).
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Immediately after, sonicate the mixture on ice using a probe sonicator. The sonication parameters (power and duration) will need to be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the DCM to evaporate. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration. Store at 4°C.
-
2. Assessment of DNA Damage in Xenograft Tumors (γ-H2AX Immunohistochemistry)
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton™ X-100)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Secondary antibody (e.g., goat anti-rabbit IgG H&L, Alexa Fluor® 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using the appropriate buffer.
-
Permeabilization and Blocking: Permeabilize the sections and block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary γ-H2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Visualizations
Caption: this compound inhibits the MRE11 component of the MRN complex, preventing ATM activation and downstream DNA damage response pathways.
Caption: Workflow for evaluating the in vivo efficacy of nanoparticle-formulated this compound.
References
Identifying and mitigating artifacts in Mirin-based experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirin, a small molecule inhibitor of the MRE11-Rad50-Nbs1 (MRN) complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the MRE11 nuclease, a key component of the MRE11-Rad50-Nbs1 (MRN) protein complex.[1][2] The MRN complex is a central player in the cellular response to DNA double-strand breaks (DSBs), acting as a sensor for DNA damage.[1][2] this compound specifically inhibits the 3' to 5' exonuclease activity of MRE11.[1] This inhibition prevents the MRN-dependent activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical step in the DNA damage response signaling cascade.[1][2] Consequently, this compound blocks downstream events such as the G2/M cell cycle checkpoint and homology-directed repair (HDR) of DNA breaks.[1]
Q2: What are the common applications of this compound in research?
This compound is primarily used to study the roles of the MRN complex and MRE11 nuclease activity in various cellular processes, including:
-
DNA Repair: Investigating the mechanisms of DNA double-strand break repair, particularly homology-directed repair.[1]
-
Cell Cycle Checkpoints: Studying the signaling pathways that arrest the cell cycle in response to DNA damage.[1]
-
Cancer Research: Exploring the potential of inhibiting DNA repair pathways to sensitize cancer cells to radiation or chemotherapy.
-
Replication Stress: Examining the role of MRE11 in the stabilization and restart of stalled replication forks.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, a general starting point for many cell lines is in the range of 10-100 µM.[2] For example, in HEK293 cells, 50% cytotoxicity was observed at 50 µM after 24 hours of treatment. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Problem 1: No observable effect of this compound on DNA damage markers (e.g., γH2AX, 53BP1 foci).
-
Possible Cause 1: Insufficient this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. IC50 values can vary significantly between cell types.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, purchase a new batch of the inhibitor.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Some cell lines may be inherently resistant to the effects of this compound due to alterations in DNA repair pathways or drug efflux pumps. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 4: Timing of Treatment and Analysis.
-
Solution: The kinetics of the DNA damage response can vary. Optimize the time course of your experiment. Analyze DNA damage markers at different time points after inducing damage and/or treating with this compound.
-
Problem 2: Unexpected or off-target effects are observed.
-
Critical Artifact: MRE11-Independent Effects on Mitochondrial DNA and Immune Signaling.
-
Description: Recent studies have shown that some of the effects of this compound, particularly on mitochondrial DNA (mtDNA) integrity and cellular immune responses, are independent of its inhibitory action on MRE11. This compound has been observed to reduce mtDNA fragmentation and suppress STAT1 phosphorylation even when MRE11 is knocked down. This suggests that this compound may have other cellular targets.
-
Mitigation Strategy 1: Use Genetic Controls. To confirm that the observed phenotype is due to MRE11 inhibition, perform parallel experiments using siRNA or shRNA to knock down MRE11. If the phenotype is recapitulated with genetic knockdown, it is more likely to be an on-target effect.
-
Mitigation Strategy 2: Use a Nuclease-Dead MRE11 Mutant. As a control, use a cell line expressing a nuclease-dead mutant of MRE11. If this compound still produces the same effect in these cells, it is likely an off-target effect.
-
Mitigation Strategy 3: Monitor Mitochondrial Function. If your experimental system is sensitive to changes in mitochondrial biology or immune signaling, carefully evaluate these parameters in the presence of this compound to identify potential confounding effects.
-
-
Possible Cause: Non-specific Cytotoxicity.
-
Solution: High concentrations of this compound can lead to general cellular stress and apoptosis, which can confound the interpretation of results. Always perform a viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the concentrations of this compound used are not overtly toxic to the cells.
-
Problem 3: Variability and poor reproducibility of results.
-
Possible Cause 1: Inconsistent this compound Activity.
-
Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid using old or improperly stored solutions.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these parameters can affect the cellular response to DNA damage and inhibitors.
-
-
Possible Cause 3: Experimental Technique.
-
Solution: Ensure consistent timing of drug addition, induction of DNA damage, and sample collection. For immunofluorescence experiments, be meticulous with fixation, permeabilization, and antibody incubation steps.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HEK293 | Embryonic Kidney | ~50 | 24-hour treatment. |
| PEO1 | Ovarian Cancer (BRCA2-deficient) | Lower than PEO4 | Increased sensitivity in BRCA2-deficient cells. |
| PEO4 | Ovarian Cancer (BRCA2-proficient) | Higher than PEO1 | |
| LAN5 | Neuroblastoma (MYCN-amplified) | 22.81 - 48.16 | High sensitivity in MYCN-amplified neuroblastoma. |
| SK-N-SH | Neuroblastoma (MYCN-non-amplified) | 90 - 472 | Lower sensitivity compared to MYCN-amplified lines. |
Note: IC50 values are highly dependent on the assay conditions and cell line. This table provides a general reference; it is essential to determine the IC50 for your specific experimental system.
Experimental Protocols
1. Western Blot Analysis of DNA Damage Response Proteins
This protocol describes the detection of key proteins in the DNA damage response pathway following this compound treatment.
-
Cell Treatment:
-
Seed cells at an appropriate density in 6-well plates.
-
The next day, pre-treat cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Induce DNA damage (e.g., using ionizing radiation or a chemical agent like etoposide).
-
Harvest cells at various time points after damage induction.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ATM (Ser1981)
-
Phospho-Chk2 (Thr68)
-
γH2AX (Phospho-H2AX Ser139)
-
53BP1
-
MRE11
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Immunofluorescence Staining of DNA Damage Foci
This protocol allows for the visualization of DNA damage foci within the nucleus.
-
Cell Preparation:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound and induce DNA damage as described in the Western Blot protocol.
-
-
Fixation and Permeabilization:
-
At the desired time point, wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γH2AX, anti-53BP1) in blocking buffer overnight at 4°C.
-
Wash with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash with PBST.
-
-
Mounting and Imaging:
-
Mount coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for unexpected results.
References
Best practices for storing and handling Mirin to maintain potency.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the MRE11-Rad50-Nbs1 (MRN) complex inhibitor, Mirin, to ensure its potency and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex.[1][2][3] Its primary mechanism of action is to inhibit the 3' and 5' exonuclease activity associated with the Mre11 subunit of the MRN complex. This inhibition prevents the MRN-dependent activation of Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks (DSBs), without directly affecting ATM's kinase activity.[2][4] By blocking the MRN-ATM signaling pathway, this compound can abolish the G2/M checkpoint and inhibit homology-dependent DNA repair.[2][4]
Q2: How should I store this compound powder and its stock solutions to maintain potency?
A2: Proper storage is critical for maintaining this compound's stability and potency. For the solid powder, storage at +4°C or -20°C is recommended, with a stability of at least four years when stored at -20°C.[3] Once dissolved into a stock solution, typically in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year, or at -80°C for up to two years.[2] Some suppliers also indicate that for the (E/Z)-Mirin mixture, stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, sealed and protected from moisture and light.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended and most commonly used solvent for preparing this compound stock solutions is Dimethyl sulfoxide (DMSO).[1][3] this compound is soluble in DMSO up to 100 mM (approximately 22.02 mg/mL). It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q4: What are typical working concentrations of this compound for cell-based experiments?
A4: The effective concentration of this compound can vary depending on the cell line and experimental design. However, a general range for cell-based assays is between 10 µM and 100 µM.[6] For example, concentrations of 50 µM to 100 µM have been shown to induce a G2 arrest in TOSA4 cells.[4] Cytotoxicity may be observed at concentrations around 50 µM in HEK293 cells after 24 hours of treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Data Presentation
Table 1: Storage and Handling Data for this compound
| Parameter | Solid (Powder) | Stock Solution (in DMSO) |
| Storage Temperature | +4°C or -20°C[3] | -20°C or -80°C[2] |
| Long-term Stability | ≥ 4 years at -20°C[3] | Up to 1 year at -20°C; up to 2 years at -80°C[2] |
| Recommended Solvent | N/A | DMSO[1][3] |
| Maximum Solubility | N/A | 100 mM in DMSO |
| Typical Working Conc. | N/A | 10 - 100 µM in cell culture medium[6] |
Mandatory Visualization
Caption: this compound's mechanism of action in the DNA damage response pathway.
Troubleshooting Guides
Issue 1: this compound is not dissolving properly in DMSO.
-
Possible Cause 1: The DMSO has absorbed moisture, which can reduce the solubility of this compound.[1]
-
Solution: Use fresh, anhydrous, high-quality DMSO.
-
-
Possible Cause 2: The concentration is too high.
-
Solution: Ensure you are not exceeding the maximum solubility of 100 mM. Gently warm the solution to 37°C and vortex to aid dissolution.
-
Issue 2: Inconsistent or no effect observed in experiments.
-
Possible Cause 1: Degradation of this compound due to improper storage.
-
Solution: Ensure this compound stock solutions are properly aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[2] Verify the age of the stock solution and prepare fresh if it has been stored for an extended period.
-
-
Possible Cause 2: The working concentration is too low for the specific cell line or experimental conditions.
-
Solution: Perform a dose-response curve (e.g., 10 µM to 100 µM) to determine the optimal inhibitory concentration for your model system.
-
-
Possible Cause 3: this compound precipitated out of the cell culture medium.
-
Solution: When diluting the DMSO stock into aqueous media, ensure rapid mixing. Do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells and cause precipitation.
-
Caption: A troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials:
-
This compound powder (Molecular Weight: 220.25 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 2.2 mg of this compound powder in a sterile microcentrifuge tube. c. Add 1.0 mL of sterile DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. f. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
Protocol 2: General Cell-Based Assay with this compound Treatment
-
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (sterile DMSO)
-
DNA damaging agent (e.g., etoposide, ionizing radiation), if applicable
-
-
Procedure: a. Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates) and allow them to adhere and grow to the desired confluency (typically 60-80%). b. Prepare the working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to make a 50 µM working solution, add 5 µL of 10 mM this compound to 995 µL of medium. Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.5%). c. Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control. d. Incubate the cells for the desired treatment duration. This can range from a 1-hour pre-treatment before adding a DNA damaging agent to a 24- or 48-hour continuous exposure.[1][7] e. Following incubation, proceed with the desired downstream analysis, such as a cell viability assay (e.g., MTT), cell cycle analysis by flow cytometry, or western blotting for DNA damage response markers (e.g., phospho-ATM, phospho-CHK2).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Mirin and Other Mre11 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mirin and other small molecule inhibitors of the Mre11-Rad50-Nbs1 (MRN) complex. The information presented is supported by experimental data to aid in the selection of appropriate chemical probes for studying DNA damage response (DDR) pathways and for therapeutic development.
The Mre11 nuclease, a critical component of the MRN complex, plays a pivotal role in the initial sensing and processing of DNA double-strand breaks (DSBs).[1][2] Its endonuclease and 3'-5' exonuclease activities are essential for the activation of the ATM kinase and the initiation of homologous recombination (HR) repair.[1][3] Inhibition of Mre11 is a promising strategy for sensitizing cancer cells to DNA-damaging agents and for exploiting synthetic lethality in tumors with specific DNA repair defects.[4] This guide focuses on a comparative analysis of this compound, the first-in-class Mre11 inhibitor, and other notable inhibitors, including the PFM series and the newer MU compounds.
Mechanism of Action and Specificity
Mre11 inhibitors can be broadly categorized based on their specificity towards the distinct nuclease activities of Mre11: exonuclease and endonuclease. This differential inhibition has significant implications for the cellular response to DNA damage, as the two activities play different roles in the choice between DNA repair pathways like non-homologous end joining (NHEJ) and HR.[5]
-
This compound: Identified through a forward chemical genetic screen, this compound is a selective inhibitor of the Mre11-associated 3'-5' exonuclease activity.[1][4] It prevents the MRN-dependent activation of ATM without affecting ATM's intrinsic kinase activity.[1] By inhibiting the exonuclease function, this compound can abolish the G2/M checkpoint and homology-dependent repair in mammalian cells.[1]
-
PFM Inhibitors: This series of inhibitors demonstrates the feasibility of targeting specific Mre11 nuclease functions.
-
PFM39 is an exonuclease-specific inhibitor, similar to this compound.[5]
-
PFM01 and PFM03 are notable for their selective inhibition of Mre11's endonuclease activity.[5] This specific inhibition can shift the balance of DNA repair pathway choice, providing a valuable tool to study the distinct roles of Mre11's nuclease functions.
-
-
MU147 and MU1409: These are recently developed inhibitors reported to be more specific and effective than this compound in inhibiting Mre11 nuclease activity.[6][7] MU1409, for instance, has been shown to also inhibit FEN1 and EXO1 at higher concentrations, highlighting the importance of comprehensive selectivity profiling.[8]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following tables summarize the available IC50 data for this compound and other Mre11 inhibitors from in vitro nuclease assays and cellular assays.
Table 1: In Vitro Mre11 Nuclease Inhibition
| Inhibitor | Target Nuclease Activity | IC50 (µM) | Notes |
| This compound | Exonuclease | ~200 | In vitro exonuclease assay. |
| This compound | ATM Activation | 12 | Inhibition of MRN-dependent ATM activation in cell-free extracts.[1] |
| PFM39 | Exonuclease | <100 | In vitro exonuclease assay. |
| PFM03 | Endonuclease | ~100 | In vitro endonuclease assay. |
| MU1409 | Mre11 Nuclease | 12.1 | Also inhibits FEN1 (IC50 = 24.2 µM) and EXO1 (IC50 = 176.4 µM).[8][9] |
Table 2: Cellular Activity of Mre11 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (µM) |
| This compound | IMR32 (Neuroblastoma, MYCN-amplified) | MTS Assay | 48.16 |
| This compound | KELLY (Neuroblastoma, MYCN-amplified) | MTS Assay | 15.87 |
| This compound | LAN5 (Neuroblastoma, MYCN-amplified) | MTS Assay | 22.81 |
| This compound | SK-N-SH (Neuroblastoma, MYCN non-amplified) | MTS Assay | 128.3 |
| This compound | GIMEN (Neuroblastoma, MYCN non-amplified) | MTS Assay | 89.95 |
| This compound | HEK-293T | MTS Assay | 142.03 |
| This compound | NIH3T3 | MTS Assay | 472.41 |
| This compound | A549 | MTS Assay | 122.93 |
| This compound | HepG2 | MTS Assay | 92.23 |
| This compound | Daoy | MTS Assay | 105.65 |
| PFM01, PFM03, PFM39 | - | pRPA formation (in vivo) | 50-75 |
| This compound | - | pRPA formation (in vivo) | 200-300 |
Visualizing the Impact of Mre11 Inhibition
To better understand the role of Mre11 and the mechanism of its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of Mre11 inhibitors.
Non-Radioactive Mre11 Exonuclease Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the 3'-5' exonuclease activity of Mre11 in a continuous, non-radioactive format.
Principle: A dsDNA substrate is designed with a fluorophore and a quencher on opposite strands. The 3' to 5' exonucleolytic activity of Mre11 degrades the fluorophore-containing strand, leading to the separation of the fluorophore and quencher and a subsequent increase in fluorescence signal.
Materials:
-
Purified recombinant human Mre11 protein.
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM KCl, 5 mM MnCl₂, 1 mM DTT, 0.1 mg/ml BSA.
-
FRET Substrate: A custom-synthesized dsDNA oligonucleotide with a 3' overhang. The 3' end of the longer strand is labeled with a fluorophore (e.g., FAM), and an internal residue on the complementary shorter strand is labeled with a quencher (e.g., BHQ-1) in proximity to the fluorophore.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare the FRET substrate by annealing the fluorophore- and quencher-labeled oligonucleotides in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
In a 96-well microplate, prepare the reaction mixture containing the assay buffer and the FRET substrate at a final concentration of 50 nM.
-
Add varying concentrations of the Mre11 inhibitor (e.g., this compound, PFM39) or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding purified Mre11 protein to a final concentration of 10 nM.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence intensity (e.g., excitation/emission of 485/520 nm for FAM) over time (e.g., every minute for 60 minutes).
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
Neutral Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA double-strand breaks at the single-cell level.
Materials:
-
CometAssay® Kit (or individual reagents: low melting point agarose, lysis solution, electrophoresis buffer).
-
Frosted microscope slides.
-
Electrophoresis tank.
-
Fluorescence microscope.
-
DNA stain (e.g., SYBR® Gold).
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of molten low melting point agarose at 37°C. Pipette 75 µL of this mixture onto a frosted microscope slide and cover with a coverslip. Solidify at 4°C for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in pre-chilled lysis solution for 1 hour at 4°C.
-
Electrophoresis: Wash the slides with neutral electrophoresis buffer. Place the slides in an electrophoresis tank filled with fresh, cold neutral electrophoresis buffer. Apply voltage (typically 1 V/cm) for 20-30 minutes.
-
Staining and Visualization: Gently rinse the slides with dH₂O and stain with a fluorescent DNA dye. Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA in the comet tail.
γH2AX Immunofluorescence Staining
This method is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS.
-
Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit/mouse IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
Procedure:
-
Fixation: Wash cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize and quantify the γH2AX foci using a fluorescence or confocal microscope.
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the Mre11 inhibitor for the desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTS Addition: Add 20 µL of the MTS reagent to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value for cytotoxicity.
Conclusion
The study of Mre11 inhibitors is a rapidly evolving field with significant potential for both basic research and clinical applications. This compound, as the first identified inhibitor, has been instrumental in elucidating the roles of Mre11's exonuclease activity. The development of nuclease-specific inhibitors like the PFM series and more potent compounds such as MU147 and MU1409 provides researchers with a more sophisticated toolkit to dissect the complexities of the DNA damage response. The selection of an appropriate inhibitor should be guided by its specific mechanism of action, potency, and the experimental context. The protocols and comparative data presented in this guide are intended to facilitate this selection process and to promote standardized, reproducible research in this critical area of study.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A forward chemical genetic screen reveals an inhibitor of the Mre11-Rad50-Nbs1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new inhibitors of nuclease MRE11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Mirin and ATM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Mirin, an inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, and direct ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in DNA damage response and cancer therapy.
Introduction to this compound and ATM Kinase Inhibitors
The DNA damage response (DDR) is a critical cellular network that detects and repairs DNA lesions, maintaining genomic integrity. A key player in this response is the ATM kinase, a serine/threonine kinase that is activated by DNA double-strand breaks (DSBs).[1][2] Upon activation, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[1][3]
This compound is a small molecule inhibitor that targets the Mre11-Rad50-Nbs1 (MRN) complex. The MRN complex is a primary sensor of DSBs and is essential for the activation of ATM.[4] By inhibiting the exonuclease activity of Mre11, this compound prevents the MRN-dependent activation of ATM.[4]
ATM kinase inhibitors , such as KU-55933 and AZD0156, are ATP-competitive inhibitors that directly target the catalytic activity of the ATM protein.[5][6] These inhibitors have been developed as potential cancer therapeutics, aiming to sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy.[5][6]
Comparative Efficacy: this compound vs. ATM Kinase Inhibitors
The primary distinction between this compound and direct ATM kinase inhibitors lies in their mechanism of action. This compound acts upstream by preventing ATM activation, whereas ATM kinase inhibitors block the function of already activated ATM. This mechanistic difference can lead to varied cellular outcomes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and two well-characterized ATM kinase inhibitors, KU-55933 and AZD0156. It is important to note that these values are from different studies and experimental systems, and therefore should be considered as a relative guide to potency.
| Inhibitor | Target | IC50 Value | Experimental System |
| This compound | Prevents MRN-dependent ATM activation | 12 µM | Cell-free extracts |
| Inhibition of H2AX phosphorylation | 66 µM | Cellular assay | |
| KU-55933 | ATM kinase activity | 12.9 nM | Biochemical assay |
| Toxoplasma gondii replication | 2.15 µM | Cellular assay | |
| AZD0156 | ATM auto-phosphorylation (Ser1981) | 0.58 nM | HT29 cell assay |
Downstream Cellular Effects
Both this compound and ATM kinase inhibitors ultimately lead to the abrogation of ATM-dependent signaling. However, the indirect action of this compound on ATM may have broader consequences due to the multifaceted roles of the MRN complex beyond ATM activation. Recent studies suggest that this compound can have MRE11-independent effects on mitochondrial DNA integrity and cellular immune responses.[7][8]
ATM kinase inhibitors, by directly targeting ATM, provide a more specific blockade of the ATM-mediated DNA damage response. Inhibition of ATM has been shown to sensitize cancer cells to various treatments by preventing the repair of DNA double-strand breaks, leading to cell cycle arrest (primarily at the G2/M checkpoint) and apoptosis.[5][6] For instance, KU-55933 has been shown to inhibit cancer cell proliferation by inducing G1 cell cycle arrest and triggering apoptosis during serum starvation in cancer cells with overactivated Akt.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound and ATM kinase inhibitors.
Western Blotting for ATM Signaling Pathway
This protocol is used to detect the phosphorylation status of ATM and its downstream targets (e.g., p53, Chk2, H2AX) as a measure of inhibitor activity.
Materials:
-
Cells treated with inhibitors and/or DNA damaging agents.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ATM Ser1981, anti-ATM, anti-phospho-p53, anti-p53, anti-phospho-Chk2, anti-Chk2, anti-γH2AX).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse treated cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][3][4][10][11]
Materials:
-
Cells seeded in a 96-well plate.
-
Inhibitor compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitor for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100-200 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[5][7][12][13]
Materials:
-
Treated cells.
-
Cell culture dishes or 6-well plates.
-
Complete cell culture medium.
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Treat cells with the inhibitor and/or radiation.
-
Trypsinize and count the cells.
-
Seed a known number of cells (e.g., 100-1000 cells) into new culture dishes.
-
Incubate for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction relative to the untreated control.
DNA Damage (γ-H2AX) Assay
This immunofluorescence-based assay detects the formation of γ-H2AX foci at sites of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in chamber slides.
-
Inhibitor and DNA damaging agent.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody (anti-γ-H2AX).
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Treat cells with the inhibitor and/or DNA damaging agent.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with anti-γ-H2AX primary antibody for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with mounting medium containing DAPI.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Cell Cycle Analysis
This flow cytometry-based assay uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells.
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: ATM Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Efficacy.
Caption: Logical Comparison of Inhibitor Characteristics.
References
- 1. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]
- 2. DNA repair - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Transient inhibition of ATM kinase is sufficient to enhance cellular sensitivity to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MicroRNAs Are Involved in Regulating Plant Development and Stress Response through Fine-Tuning of TIR1/AFB-Dependent Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TNF Signaling Acts Downstream of MiR-322/-503 in Regulating DM1 Myogenesis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Mirin vs. Mre11 Knockdown: A Comparative Guide to Inhibiting the MRN Complex
For Researchers, Scientists, and Drug Development Professionals
The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that is vital for DNA repair and the maintenance of genomic stability. Its central component, Mre11, possesses both endonuclease and 3'-5' exonuclease activities, which are essential for the initial processing of DNA ends. Given its pivotal role, the MRN complex is a key target in cancer therapy, with two primary methods of inhibition being pharmacological intervention with small molecules like Mirin, and genetic suppression through techniques such as shRNA-mediated knockdown. This guide provides a comprehensive cross-validation of the effects of this compound against the genetic knockdown of Mre11, offering a comparative analysis of their impacts on cellular processes, alongside detailed experimental protocols.
Performance Comparison: this compound vs. Mre11 Knockdown
The functional consequences of inhibiting Mre11, either through the chemical inhibitor this compound or by genetic knockdown, have been primarily assessed through cell viability assays, analysis of DNA damage response markers, and cell cycle progression. The following tables summarize the quantitative data from studies comparing these two methodologies.
| Cell Viability Assay (MTS) | This compound | Mre11 Knockdown (shRNA/siRNA) | Reference |
| Cell Line | MYCN-amplified Neuroblastoma (LAN5) | MYCN-amplified Neuroblastoma (LAN5) | [1] |
| Effect on Cell Viability | Dose-dependent decrease in cell viability. IC50 of 22.81 µM. | Significant reduction in cell proliferation and colony-forming ability. | [1] |
| Cell Line | Non-MYCN-amplified Neuroblastoma (SK-N-SH) | Non-MYCN-amplified Neuroblastoma (SK-N-SH) | [1] |
| Effect on Cell Viability | Minimal effect on cell viability. IC50 of 128.3 µM. | Less pronounced effect on cell proliferation compared to MYCN-amplified cells. | [1] |
| DNA Damage Response | This compound | Mre11 Knockdown (shRNA/siRNA) | Reference |
| γH2AX Foci Formation (Marker for DSBs) | Induces accumulation of γH2AX foci in MYCN-amplified neuroblastoma cells. | Induces phosphorylation of H2AX in MYCN-amplified cells. | [1] |
| 53BP1 Foci Formation (Marker for DNA repair) | Induces accumulation of 53BP1 nuclear bodies in MYCN-amplified neuroblastoma cells. | Not explicitly quantified in direct comparison. | [1] |
| ATM Phosphorylation (pS1981) | Prevents radiation-induced ATM phosphorylation. | Prevents ATM activation in response to DSBs. | [2] |
| Cell Cycle Analysis | This compound | Mre11 Knockdown (shRNA/siRNA) | Reference |
| Effect on Cell Cycle | Can induce a G2/M arrest. | Defective S-phase arrest in response to DNA damage has been observed in cells with low MRN levels. | [3] |
Note: The effects of both this compound and Mre11 knockdown can be cell-type dependent, with more pronounced effects often observed in cells with underlying DNA repair defects or high replicative stress, such as those with MYCN amplification[1]. It is also important to consider potential off-target effects of this compound, which may influence experimental outcomes[4].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mre11-dependent DNA damage signaling pathway with intervention points.
Caption: Comparative experimental workflow for this compound and Mre11 knockdown.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format and is suitable for assessing the cytotoxic effects of this compound and Mre11 knockdown.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for this compound vehicle control
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For Mre11 knockdown experiments, seed cells that have been previously transduced with Mre11 shRNA or a non-targeting control. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
This compound: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Mre11 Knockdown: For cells already expressing shRNA, replace the medium with 100 µL of fresh complete culture medium.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Western Blot for Mre11 Knockdown and Phospho-ATM
This protocol allows for the verification of Mre11 knockdown and the assessment of ATM activation status.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mre11, anti-phospho-ATM (Ser1981), anti-total ATM, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Immunofluorescence for γH2AX Foci
This protocol is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with this compound or use cells with Mre11 knockdown as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and stain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). A threshold for foci detection should be set to distinguish genuine foci from background fluorescence. Count at least 50-100 nuclei per condition for statistical analysis.
References
- 1. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRE11 and TREX1 control senescence by coordinating replication stress and interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in Mre11/Rad50/Nbs1 status and DNA damage-induced S-phase arrest in the cell lines of the NCI60 panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Studies confirming the specificity of Mirin for the Mre11 nuclease domain.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mirin and other inhibitors targeting the nuclease domain of the Mre11 protein, a critical component of the DNA damage response (DDR). The specificity of these inhibitors is crucial for their use as research tools and potential therapeutic agents. This document summarizes key experimental data, details the methodologies used to assess inhibitor performance, and visualizes relevant biological pathways and experimental workflows.
Introduction to Mre11 and its Inhibition
The Mre11-Rad50-Nbs1 (MRN) complex is a primary sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The Mre11 subunit possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities, which are essential for the initiation of DSB repair through pathways such as homologous recombination (HR) and for the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1][2][3] Given its critical role, the Mre11 nuclease domain has become an attractive target for inhibition to sensitize cancer cells to DNA-damaging therapies.
This compound was one of the first small molecule inhibitors identified to target the Mre11 nuclease domain.[1][4] However, subsequent studies have revealed a more complex picture of its specificity, with evidence of Mre11-independent effects.[5] This has led to the development of other Mre11 inhibitors, such as the PFM series, which exhibit different selectivity for the exonuclease and endonuclease functions of Mre11.
Comparative Analysis of Mre11 Inhibitors
The following tables summarize the quantitative data on the inhibitory activities of this compound and its alternatives against the Mre11 nuclease domain.
| Inhibitor | Target Activity | IC50 (in vitro) | Cell-based Assay IC50 | Key Findings | Reference |
| This compound | Exonuclease | ~200 µM (MRN complex) | 200-300 µM (pRPA formation) | Inhibits MRN-dependent ATM activation (IC50 = 12 µM).[1][6] Also shows Mre11-independent effects on mitochondrial DNA and immune responses.[5] | [1][5][6][7] |
| PFM39 | Exonuclease | <100 µM (MRN complex) | 50-75 µM (pRPA formation) | More potent exonuclease inhibitor than this compound in vitro and in cells. Does not inhibit endonuclease activity.[8] | [7][8] |
| PFM01 | Endonuclease | Not determined (solubility issues in vitro) | 50-75 µM (pRPA formation) | Selectively inhibits Mre11 endonuclease activity, leading to reduced DSB resection and enhanced non-homologous end-joining (NHEJ).[9] | [7][9] |
| PFM03 | Endonuclease | ~100 µM (TmMre11) | 50-75 µM (pRPA formation) | Potent inhibitor of Mre11 endonuclease activity. | [7] |
Table 1: Comparison of Mre11 Nuclease Inhibitors. This table provides a side-by-side comparison of the inhibitory concentration (IC50) values and key characteristics of this compound and the PFM series of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to determine the specificity and efficacy of Mre11 inhibitors.
Mre11 Exonuclease Activity Assay
This assay measures the 3'-5' exonuclease activity of the Mre11 complex on a double-stranded DNA substrate.
Materials:
-
Purified human MRN complex
-
3'-radiolabeled double-stranded DNA substrate
-
Exonuclease reaction buffer (25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 2 mM ATP, 0.2% Tween-20)
-
Mre11 inhibitors (this compound, PFM39) dissolved in DMSO
-
Stop solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (15-20%)
-
Phosphorimager system
Procedure:
-
Prepare reaction mixtures containing the exonuclease reaction buffer, a fixed concentration of the MRN complex (e.g., 10 nM), and varying concentrations of the inhibitor or DMSO as a control.
-
Initiate the reaction by adding the radiolabeled DNA substrate.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Denature the DNA by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the digested DNA fragments using a phosphorimager. The decrease in the full-length substrate or the increase in digested products is used to determine the percentage of inhibition.
Mre11 Endonuclease Activity Assay
This assay assesses the single-stranded DNA endonuclease activity of Mre11 using a circular single-stranded DNA substrate.
Materials:
-
Purified Mre11 protein (e.g., from Thermotoga maritima or human)
-
Circular single-stranded DNA (e.g., ΦX174 virion DNA)
-
Endonuclease reaction buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 5 mM MnCl₂, 2 mM DTT)
-
Mre11 inhibitors (this compound, PFM01, PFM03) dissolved in DMSO
-
Stop solution (e.g., 0.5 M EDTA)
-
Agarose gel (1%) with a DNA stain (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Set up reaction mixtures containing the endonuclease reaction buffer, a fixed concentration of Mre11, and different concentrations of the inhibitors or DMSO.
-
Start the reaction by adding the circular ssDNA substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 65°C for TmMre11, 37°C for human MRE11) for a specific time.
-
Terminate the reaction by adding the stop solution.
-
Analyze the reaction products by agarose gel electrophoresis. The conversion of the circular ssDNA to a linear form indicates endonuclease activity.
-
Quantify the band intensities to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
Figure 1: Mre11 in the DNA Damage Response Pathway. This diagram illustrates the central role of the MRN complex in sensing DNA double-strand breaks and activating the ATM kinase cascade, leading to downstream cellular responses. The points of inhibition by this compound/PFM39 and PFM01/03 are indicated.
Figure 2: Mre11 Exonuclease Assay Workflow. This flowchart outlines the key steps involved in the in vitro assay to measure the exonuclease activity of the MRN complex and the effect of inhibitors.
Conclusion
The available data indicates that while this compound is a widely used inhibitor of the Mre11 nuclease domain, its specificity is not absolute, and it can exert off-target effects. For researchers requiring more precise tools to dissect the distinct roles of Mre11's nuclease activities, the PFM series of inhibitors offers a valuable alternative. PFM39 demonstrates more potent and selective inhibition of the exonuclease activity compared to this compound, while PFM01 and PFM03 are selective inhibitors of the endonuclease activity. The choice of inhibitor should, therefore, be guided by the specific experimental question and a thorough understanding of the inhibitor's specificity profile. This guide provides the necessary data and protocols to aid in this selection process and to facilitate further research into the critical functions of the Mre11 nuclease domain.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MRE11 complex: starting from the ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrected structure of this compound, a small molecule inhibitor of the Mre11-Rad50-Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]
Reproducibility of Mirin's effects across different laboratory settings.
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects is paramount. This guide provides a comprehensive comparison of Mirin, a well-known MRE11 complex inhibitor, with alternative compounds. We delve into its reproducibility across different laboratory settings by examining its mechanism of action, potential for off-target effects, and how experimental variables can influence outcomes. This guide incorporates quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decisions in experimental design.
This compound is a small molecule inhibitor widely used to study the function of the MRE11-RAD50-NBS1 (MRN) complex, a critical player in the DNA damage response (DDR). It primarily functions by inhibiting the 3' to 5' exonuclease activity of MRE11, a key component of the MRN complex. This inhibition prevents the MRN-dependent activation of ataxia-telangiectasia mutated (ATM) kinase, a central regulator of the DDR, without directly affecting ATM's kinase activity.[1][2] The inhibition of the MRN complex by this compound can lead to the abolishment of the G2/M checkpoint and a reduction in homology-dependent repair in mammalian cells.[1][2]
However, emerging evidence highlights that this compound can exert effects independent of MRE11, raising important considerations for data interpretation and experimental reproducibility.
MRE11-Independent Effects of this compound
Recent studies have revealed that this compound can impact cellular processes in an MRE11-independent manner, which may contribute to variability in experimental results across different laboratory settings. Notably, this compound has been shown to:
-
Affect Mitochondrial DNA Integrity: this compound can reduce mitochondrial replication fork breakage and alter mitochondrial DNA topology.[3][4] This effect appears to be independent of MRE11.[3][4][5][6]
-
Inhibit Cellular Immune Responses: this compound can suppress STAT1 phosphorylation in response to RIG-I agonists, indicating a direct inhibition of cellular immune signaling pathways that is not shared by other MRE11 exonuclease inhibitors like PFM39.[3]
These off-target effects underscore the importance of using appropriate controls and considering the specific cellular context when interpreting data from experiments using this compound. The variability in mitochondrial function and immune signaling pathways across different cell lines could contribute to inconsistent observations of this compound's effects.
Comparison with Alternative MRE11 Inhibitors
Several alternative inhibitors targeting the MRE11 nuclease activities have been developed, offering more specific tools for studying the MRN complex. These include PFM01, PFM03 (endonuclease inhibitors), and PFM39 (an exonuclease inhibitor).
| Inhibitor | Target Nuclease Activity | Known Off-Target Effects | Reference |
| This compound | Exonuclease | Affects mitochondrial DNA integrity, inhibits cellular immune responses | [3][4] |
| PFM39 | Exonuclease | Does not appear to share this compound's off-target effects on immune signaling | [3] |
| PFM01 | Endonuclease | Primarily targets endonuclease activity with little effect on exonuclease activity | [5] |
| PFM03 | Endonuclease | Primarily targets endonuclease activity with little effect on exonuclease activity | [5] |
Quantitative Comparison of Inhibitor Activity:
| Inhibitor | Effect on MRE11 Exonuclease Activity | Effect on MRE11 Endonuclease Activity |
| This compound | Inhibits | Does not significantly inhibit |
| PFM39 | Strongly Inhibits | Little to no effect |
| PFM01 | Little to no effect | Inhibits |
| PFM03 | Little to no effect | Strongly Inhibits |
This table is a qualitative summary based on available data. For specific IC50 values, refer to the cited literature.
Factors Influencing Experimental Reproducibility
The reproducibility of this compound's effects can be influenced by several factors, including:
-
Cell Line Specificity: The genetic background, metabolic state, and expression levels of DDR proteins can vary significantly between cell lines, leading to different sensitivities to this compound. For instance, the effects of this compound on cell proliferation and DNA damage have been shown to differ between MYCN-amplified and non-amplified neuroblastoma cell lines.[2][7]
-
Experimental Conditions: Variations in drug concentration, treatment duration, and the methods used to induce and measure DNA damage can all contribute to disparate results.
-
MRE11-Independent Effects: As discussed, the off-target effects of this compound can confound results and may be more pronounced in certain cell types or under specific experimental conditions.
Experimental Protocols
To promote reproducibility, it is crucial to follow well-defined and standardized experimental protocols. Below are outlines for key experiments used to assess the effects of this compound and other MRN inhibitors.
MRE11 Nuclease Activity Assay
This assay directly measures the inhibition of MRE11's exonuclease or endonuclease activity.
-
Principle: A radiolabeled DNA substrate (linear for exonuclease, circular for endonuclease) is incubated with purified MRN complex in the presence or absence of the inhibitor. The digestion of the DNA substrate is then visualized by gel electrophoresis and autoradiography.
-
Methodology:
-
Purify recombinant human MRN complex.
-
Prepare a 5'-radiolabeled double-stranded DNA oligonucleotide (for exonuclease assay) or a circular single-stranded DNA (for endonuclease assay).
-
Incubate the DNA substrate with the MRN complex and varying concentrations of the inhibitor (e.g., this compound, PFM39, PFM01, PFM03) or DMSO as a control.
-
Stop the reaction and analyze the DNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results by autoradiography.
-
ATM Activation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the MRN-dependent activation of ATM.
-
Principle: DNA damage induces the autophosphorylation of ATM at Serine 1981, which is a marker of its activation. This can be detected by Western blotting using a phospho-specific antibody.
-
Methodology:
-
Culture cells (e.g., HEK293T, U2OS) to be treated.
-
Pre-treat cells with the inhibitor (e.g., this compound) or DMSO for a specified time.
-
Induce DNA double-strand breaks (DSBs) using ionizing radiation (IR) or a radiomimetic drug (e.g., neocarzinostatin).
-
Lyse the cells at different time points post-damage.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-ATM (Ser1981) and total ATM.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of this compound on cell cycle progression, particularly the G2/M checkpoint.
-
Principle: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide), and their DNA content is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Methodology:
-
Treat cells with the inhibitor or DMSO for the desired duration.
-
Harvest and fix the cells in ethanol.
-
Treat the cells with RNase A and stain with propidium iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizing Signaling Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: this compound and PFM39 inhibit the MRE11 exonuclease activity within the MRN complex.
Caption: A general workflow for assessing the effects of MRE11 inhibitors.
Conclusion
While this compound remains a valuable tool for studying the MRN complex, its reproducibility can be influenced by its known MRE11-independent effects and variability in experimental systems. Researchers should be mindful of these factors and consider the use of more specific inhibitors, such as PFM39 for exonuclease activity or PFM01/PFM03 for endonuclease activity, to dissect the specific roles of MRE11's nuclease functions. Adherence to detailed and standardized protocols, along with the use of appropriate controls, is essential for generating robust and reproducible data. This comparative guide provides a framework for researchers to critically evaluate their experimental design and interpret their findings when using this compound and related compounds.
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of cells to ATR and CHK1 inhibitors requires hyperactivation of CDK2 rather than endogenous replication stress or ATM dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synergistic Potential of Mirin and PARP Inhibitors: A New Frontier in Cancer Therapy
A Comparison Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit specific vulnerabilities of cancer cells. Two classes of inhibitors, targeting the Mre11-Rad50-Nbs1 (MRN) complex and Poly (ADP-ribose) polymerase (PARP), have emerged as promising avenues for disrupting the DNA Damage Response (DDR), a critical pathway for cancer cell survival. This guide provides a comprehensive evaluation of the potential synergistic effects of combining Mirin, an MRN complex inhibitor, with PARP inhibitors, offering a rationale for their combined use and methodologies for further investigation.
Understanding the Mechanisms of Action
This compound: Targeting the MRN Complex
This compound is a potent and specific inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex. The MRN complex is a key sensor of DNA double-strand breaks (DSBs) and plays a crucial role in initiating the DDR cascade.[1][2] this compound exerts its effect by inhibiting the Mre11-associated exonuclease activity, which is essential for the processing of DNA ends.[1] This inhibition prevents the MRN-dependent activation of Ataxia Telangiectasia Mutated (ATM), a central kinase in the DSB repair pathway.[1][2][3] Consequently, this compound disrupts downstream signaling, including the phosphorylation of key substrates like Nbs1 and Chk2, leading to an impaired G2/M checkpoint and a reduction in homology-dependent DNA repair.[1][2][3]
PARP Inhibitors: Exploiting Synthetic Lethality
PARP inhibitors are a class of drugs that target the enzyme Poly (ADP-ribose) polymerase (PARP), primarily PARP1 and PARP2. These enzymes are critical for the repair of single-strand DNA breaks (SSBs).[4] By inhibiting PARP's catalytic activity, these drugs prevent the recruitment of other DNA repair proteins to the site of damage. Unrepaired SSBs can degenerate into more lethal DSBs during DNA replication.
The efficacy of PARP inhibitors is most pronounced in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair. This is often due to mutations in genes like BRCA1 and BRCA2. This concept, known as "synthetic lethality," describes a situation where the inhibition of two separate pathways leads to cell death, while the inhibition of either pathway alone is not lethal. In HR-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to an accumulation of DSBs that cannot be effectively repaired, resulting in genomic instability and apoptosis.[4] Another important mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a toxic lesion that further disrupts DNA replication and contributes to cytotoxicity.
The Rationale for Synergy: A Two-pronged Attack on DNA Repair
The combination of this compound and PARP inhibitors presents a compelling strategy for a synergistic anti-cancer effect. By targeting two distinct but interconnected nodes of the DDR pathway, this combination can potentially induce a more profound and durable response. This compound's inhibition of the MRN-ATM pathway cripples the primary sensing and signaling mechanism for DSBs, while PARP inhibitors prevent the repair of SSBs, leading to an increased burden of DSBs. This dual blockade could overwhelm the cancer cell's ability to repair DNA damage, pushing it towards apoptosis.
This hypothesis is strongly supported by pre-clinical evidence demonstrating that a blockade of MRE11 with this compound induces synthetic lethality in BRCA2-deficient ovarian cancer cells. Furthermore, cells that develop resistance to this compound exhibit cross-resistance to the PARP inhibitor Olaparib, suggesting that both drugs exploit similar vulnerabilities within the DNA repair network.
Experimental Data: Evidence for Synergistic Interaction
While direct quantitative studies on the combination of this compound and PARP inhibitors are limited, the following data from a study on BRCA2-deficient ovarian cancer cells (PEO1) provides strong evidence for the potential synergy.
Table 1: Cellular Effects of this compound on BRCA2-Deficient Ovarian Cancer Cells
| Experimental Assay | Cell Line | Treatment | Observation | Reference |
| Clonogenic Survival | PEO1 (BRCA2-deficient) | This compound | Increased sensitivity compared to BRCA2-proficient cells | |
| DNA Damage (γH2AX foci) | PEO1 (BRCA2-deficient) | This compound (18 µM) | Significant increase in DSB accumulation | |
| Cell Cycle Analysis | PEO1 (BRCA2-deficient) | This compound | G2/M cell cycle arrest | |
| Apoptosis (Annexin V) | PEO1 (BRCA2-deficient) | This compound | Increased apoptosis | |
| Cross-Resistance | This compound-resistant PEO1 cells | Olaparib | Cross-resistance to the PARP inhibitor |
These findings highlight that targeting the MRE11 nuclease with this compound is synthetically lethal in cells with a compromised HR pathway, a vulnerability also exploited by PARP inhibitors. The development of cross-resistance further strengthens the rationale for a combined therapeutic approach.
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound and PARP inhibitors, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PARP inhibitor (e.g., Olaparib, Talazoparib), and their combinations for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The Combination Index (CI) can be calculated using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of single cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor, or the combination.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves to assess the long-term effects on cell proliferation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, a PARP inhibitor, or the combination for a defined period.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
DNA Damage Assay (γH2AX Staining)
-
Cell Treatment: Treat cells grown on coverslips with the drug combination.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize and capture images of the cells using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus to assess the level of DNA damage.
Visualizing the Molecular Interactions
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating the synergy between this compound and PARP inhibitors.
Caption: Combined action of this compound and PARP inhibitors.
Caption: Experimental workflow for synergy assessment.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a rational and promising strategy for cancer therapy. By simultaneously targeting two critical components of the DNA damage response, this approach has the potential to induce synthetic lethality in a broader range of tumors, potentially including those that are resistant to PARP inhibitors alone. The strong preclinical evidence for synthetic lethality between MRE11 inhibition and HR deficiency provides a solid foundation for this combination.
Future research should focus on direct, quantitative in vitro and in vivo studies to confirm and characterize the synergistic interaction between this compound and various PARP inhibitors across a panel of cancer cell lines with different genetic backgrounds. Identifying predictive biomarkers beyond BRCA1/2 mutations will be crucial for patient stratification. Ultimately, well-designed clinical trials will be necessary to translate this promising preclinical rationale into effective therapies for cancer patients. This guide provides the foundational knowledge and experimental framework for researchers to embark on this important line of investigation.
References
A review of studies validating Mirin as a specific MRN inhibitor.
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that activates the ATM kinase to orchestrate DNA repair, cell cycle arrest, and apoptosis. Given its central role in maintaining genomic stability, the MRN complex is a key target for therapeutic intervention, particularly in oncology. Mirin was one of the first small molecules identified as an inhibitor of the MRN complex. This guide provides a comparative review of studies validating this compound's specificity and performance against other MRN inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of this compound and Alternatives
This compound was identified through a chemical genetic screen as an inhibitor of the MRN-ATM signaling pathway.[1] It functions by inhibiting the exonuclease activity of the MRE11 subunit, a key component of the MRN complex.[1] This inhibition prevents the MRN-dependent activation of ATM in response to DSBs.[1][2] Subsequent studies have led to the development of this compound derivatives, including PFM01, PFM03, and PFM39, which exhibit differential inhibitory effects on the nuclease activities of MRE11. While this compound and PFM39 primarily inhibit the 3'->5' exonuclease activity of MRE11, PFM01 and PFM03 were designed to selectively inhibit its endonuclease activity. This distinction is critical as the two nuclease functions of MRE11 play different roles in the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
Comparative Performance of MRN Inhibitors
The specificity and efficacy of this compound and its derivatives have been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data from these studies.
In Vitro Nuclease Activity Inhibition
| Inhibitor | Target Nuclease Activity | IC50 | Test System | Reference |
| This compound | MRE11 Exonuclease | ~200 µM | In vitro nuclease assay | [3] |
| This compound | MRN-dependent ATM activation | 12 µM | In vitro ATM kinase assay | [1][2] |
| PFM39 | MRE11 Exonuclease | <100 µM | In vitro nuclease assay | [3] |
| PFM03 | MRE11 Endonuclease | ~100 µM | In vitro nuclease assay | [3] |
| PFM01 | MRE11 Endonuclease | 50-75 µM (in vivo estimate) | Cellular RPA formation assay | [3] |
Cellular Effects on DNA Repair Pathways
| Inhibitor (Concentration) | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End Joining (NHEJ) | Cell System | Reference |
| This compound (50-100 µM) | Inhibition | No significant effect | U2OS DR-GFP cells | |
| PFM39 (50 µM) | Inhibition | No significant effect | U2OS DR-GFP cells | |
| PFM01 (100 µM) | Reduction | Enhancement | U2OS DR-GFP & H1299 dA3 cells | [4] |
| PFM03 | Reduction | Enhancement | U2OS DR-GFP & H1299 dA3 cells |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MRE11 Nuclease Activity Assay
This assay measures the ability of an inhibitor to block the exonuclease or endonuclease activity of purified MRE11 or the MRN complex.
Exonuclease Assay:
-
A 32P-labeled double-stranded DNA substrate is incubated with purified human MRN complex (5 nM) in a buffer containing 25 mM MOPS (pH 7.0), 60 mM KCl, 2 mM DTT, 5 mM MnCl2, and 2 mM ATP.
-
The inhibitor (e.g., this compound, PFM39) or DMSO (vehicle control) is added to the reaction mixture at the desired concentration.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of formamide loading buffer.
-
The products are resolved on a denaturing polyacrylamide gel.
-
The gel is exposed to a phosphor screen, and the amount of substrate degradation is quantified.
Endonuclease Assay:
-
A circular single-stranded DNA substrate (e.g., φX174) is incubated with purified human MRE11 in the appropriate reaction buffer.
-
The inhibitor (e.g., PFM01, PFM03) or DMSO is added to the reaction.
-
The reaction is incubated at 37°C for a time determined to result in ~70% degradation of the substrate in the control sample.
-
The reaction is stopped, and the products are analyzed by agarose gel electrophoresis.
-
The amount of remaining circular ssDNA is quantified to determine the percentage of inhibition.
Homologous Recombination (HR) Reporter Assay (DR-GFP)
This cell-based assay quantifies the efficiency of HR-mediated DNA repair.
-
U2OS cells stably expressing the DR-GFP reporter construct are seeded in 6-well plates.
-
The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter gene.
-
Concurrently, cells are treated with the MRN inhibitor or DMSO.
-
After 48-72 hours of incubation, the cells are harvested by trypsinization.
-
The percentage of GFP-positive cells, resulting from successful HR-mediated repair of the reporter, is determined by flow cytometry.
Non-Homologous End Joining (NHEJ) Reporter Assay (EJ5-GFP)
This cell-based assay measures the efficiency of NHEJ-mediated DNA repair.
-
H1299 or U2OS cells stably expressing the EJ5-GFP reporter construct are used.
-
Similar to the HR assay, cells are transfected with an I-SceI expression plasmid to introduce a DSB.
-
Cells are simultaneously treated with the MRN inhibitor or DMSO.
-
Following a 48-hour incubation period, the cells are collected.
-
The percentage of GFP-positive cells, indicating successful NHEJ repair, is quantified using flow cytometry.
RAD51 Foci Formation Assay
This immunofluorescence-based assay visualizes the recruitment of the RAD51 recombinase to sites of DNA damage, a key step in HR.
-
Cells are grown on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation) in the presence or absence of the MRN inhibitor.
-
At a specific time point post-treatment (e.g., 2-6 hours), the cells are fixed with 4% paraformaldehyde.
-
The cells are permeabilized with 0.5% Triton X-100.
-
The cells are blocked with a blocking solution (e.g., 5% BSA in PBS).
-
The cells are incubated with a primary antibody against RAD51 overnight at 4°C.
-
After washing, the cells are incubated with a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on slides, and the formation of nuclear RAD51 foci is visualized and quantified using a fluorescence microscope. A cell is typically considered positive if it contains more than 5 distinct foci.
Mandatory Visualizations
References
Assessing the Long-Term Effects of Mirin Treatment on Cell Viability: A Comparative Guide
This guide provides a comprehensive analysis of the long-term effects of Mirin treatment on cell viability, tailored for researchers, scientists, and drug development professionals. This compound is a small molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a critical sensor of DNA double-strand breaks.[1] By inhibiting the 3'-5' exonuclease activity of the Mre11 subunit, this compound disrupts the DNA damage response (DDR), leading to cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic vulnerabilities.[1][2] This guide compares its efficacy across various cell lines, details relevant experimental protocols, and visualizes its mechanism of action.
Mechanism of Action and Impact on Cellular Pathways
This compound's primary mechanism involves the inhibition of the Mre11 nuclease, which plays a crucial role in the initial processing of DNA double-strand breaks (DSBs).[1] This inhibition prevents the activation of the ATM (ataxia-telangiectasia mutated) protein kinase, a central player in the DNA damage response.[1] Consequently, downstream signaling for cell cycle checkpoints and DNA repair is impaired.
In the long term, the accumulation of unrepaired DNA damage due to Mre11 inhibition leads to replication stress.[3] This is particularly cytotoxic to cells that are already experiencing high levels of replication stress, such as cancer cells with amplified oncogenes like MYCN.[3] The sustained DNA damage triggers a p53-dependent apoptotic pathway in susceptible cells.[3][4] Studies have shown that this compound's efficacy is significantly reduced in p53-mutant or null cell lines.[3][4]
Recent evidence also suggests that this compound may have MRE11-independent effects, including altering mitochondrial DNA integrity and directly inhibiting cellular immune responses.[[“]][6] These findings highlight the need for careful interpretation of experimental results and suggest broader biological effects of the compound.
Caption: this compound inhibits the Mre11 nuclease activity within the MRN complex, preventing ATM activation and downstream signaling for cell cycle arrest and apoptosis.
Comparative Efficacy of this compound Across Cell Lines
The cytotoxic effect of this compound varies significantly across different cell lines, often depending on their genetic background and reliance on specific DNA repair pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values and cellular outcomes of long-term this compound treatment from various studies.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Context | 72-hour IC50 (µM) | Reference |
| Neuroblastoma | ||||
| IMR-32 | Neuroblastoma | MYCN-amplified | 48.16 | [3] |
| KELLY | Neuroblastoma | MYCN-amplified | 15.87 | [3] |
| LAN-5 | Neuroblastoma | MYCN-amplified | 22.81 | [3] |
| SK-N-SH | Neuroblastoma | MYCN non-amplified | 128.3 | [3] |
| GIMEN | Neuroblastoma | MYCN non-amplified | 89.95 | [3] |
| Prostate Cancer | ||||
| LNCaP | Prostate Cancer | Androgen-sensitive | ~70 | [7] |
| VCaP | Prostate Cancer | Androgen-sensitive | ~40-50 | [7] |
| PC3-AR | Prostate Cancer | Androgen-receptor expressing | ~40-50 | [7] |
| Ovarian Cancer | ||||
| PEO1 | Ovarian Cancer | BRCA2-deficient | Sensitive | [2] |
| PEO4 | Ovarian Cancer | BRCA2-proficient | Less Sensitive | [2] |
| Other Cancers | ||||
| A549 | Lung Carcinoma | - | 122.93 | [3] |
| HepG2 | Hepatocellular Carcinoma | - | 92.23 | [3] |
| Daoy | Medulloblastoma | - | 105.65 | [3] |
| Non-Cancerous | ||||
| RWPE-1 | Prostate Epithelium | - | ~40-50 | [7] |
| NIH3T3 | Mouse Fibroblast | - | 472.41 | [3] |
Note: IC50 values can vary based on experimental conditions and assay duration.
Table 2: Comparison of Cellular Response to this compound Treatment
| Cell Line Type | Key Genetic Feature | Cellular Outcome with this compound | Mechanism |
| MYCN-amplified Neuroblastoma | High replication stress | Increased apoptosis, reduced viability | p53-dependent cell death due to accumulated DNA damage.[3] |
| BRCA2-deficient Ovarian Cancer | Defective Homologous Recombination | Synthetic lethality, increased apoptosis | Mre11 blockade in BRCA2-deficient cells leads to unresolved replication stress and DSB accumulation.[2] |
| Platinum-resistant Ovarian Cancer | Upregulated DNA Damage Response | Reversal of platinum resistance | This compound pre-treatment increases platinum sensitivity by inducing DSBs and S-phase arrest.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for assessing the long-term effects of this compound on cell viability.
Caption: A typical workflow for assessing cell viability after long-term this compound treatment using a plate-based assay.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a soluble formazan product.[9]
-
Materials : 96-well cell culture plates, complete culture medium, test cells, this compound (or other test compounds), MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent), solubilization solution (if using MTT), plate reader.[9]
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired long-term duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials : 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), Flow Cytometer.
-
Procedure :
-
Seed cells in 6-well plates and treat with this compound (at IC50 concentration) for 48-72 hours.
-
Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10] Viable cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect key protein markers to confirm the mechanism of action.
-
Materials : Lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-γH2AX, anti-cleaved-PARP, anti-p53, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure :
-
Treat cells with this compound as described previously.
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the chemiluminescence substrate.
-
Visualize protein bands using an imaging system. Increased levels of γH2AX indicate DNA damage, while cleaved-PARP is a marker for apoptosis.[4]
-
Conclusion and Future Directions
Long-term treatment with this compound effectively reduces cell viability in a variety of cancer cell lines, with a pronounced effect in those harboring deficiencies in DNA repair pathways (e.g., BRCA2-deficient) or those under high replicative stress (e.g., MYCN-amplified).[2][3] Its mechanism of inducing synthetic lethality makes it an attractive candidate for targeted cancer therapy, particularly in combination with other agents like platinum-based drugs to overcome resistance.[8]
However, the dose required for efficacy in some cell lines is relatively high, and emerging evidence of MRE11-independent effects warrants further investigation.[6][7] Future research should focus on developing more potent and specific Mre11 inhibitors and clarifying the full spectrum of this compound's cellular targets to better predict its therapeutic window and potential off-target effects. For drug development professionals, these findings underscore the potential of targeting the MRN complex as a strategy to exploit inherent vulnerabilities in cancer cells.
References
- 1. A forward chemical genetic screen reveals an inhibitor of the Mre11–Rad50–Nbs1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. MRE11-independent effects of this compound on mitochondrial DNA integrity and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Mre11 overcomes platinum resistance and induces synthetic lethality in XRCC1 deficient epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
Safety Operating Guide
Proper Disposal of Mirin in a Laboratory Setting
This document provides procedural guidance for the safe and compliant disposal of Mirin, a potent Mre11-Rad50-Nbs1 (MRN) complex inhibitor, within a laboratory environment. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Chemical Safety and Hazard Identification
This compound, in a laboratory context, refers to a specific chemical inhibitor used in research and is not to be confused with the culinary rice wine of the same name. It is imperative to handle this compound in accordance with its Safety Data Sheet (SDS).
Key Hazards:
-
While comprehensive toxicological data is not fully available, this compound is an active biological agent.[1]
-
Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[1]
Quantitative Data Summary:
| Parameter | Value | Source |
| CAS Number | 1198097-97-0 or 299953-00-7 | [1][2][3][4] |
| Molecular Formula | C10H8N2O2S | [5] |
| Molecular Weight | 220.3 g/mol | [5] |
| Solubility | Soluble in DMSO (up to 20 mg/ml) | [5] |
| Storage | Desiccated at -20°C for up to 1 year (solid); Solutions at -20°C for up to 1 month. | [5] |
Experimental Protocol: Standard Decontamination Procedure
For incidental spills or contamination of labware, a standard decontamination protocol should be followed.
Methodology:
-
Prepare a 10% bleach solution: Dilute standard laboratory bleach with water to achieve a 10% final concentration.
-
Treat contaminated surfaces/items: Liberally apply the 10% bleach solution to the affected area or submerge contaminated items.
-
Ensure sufficient contact time: Allow the bleach solution to remain in contact with the material for a minimum of 20 minutes.
-
Rinse thoroughly: After the contact time, rinse the decontaminated surfaces or items copiously with water.
-
Dispose of cleaning materials: Any materials used for cleaning the spill (e.g., paper towels) should be disposed of as hazardous waste.
Disposal Workflow
The proper disposal route for this compound depends on its form (solid, liquid solution) and local institutional and governmental regulations. The following workflow provides a general decision-making process.
Caption: Decision workflow for the proper segregation and disposal of this compound waste in a laboratory.
Step-by-Step Disposal Procedures
A. Unused or Waste Solid this compound:
-
Containerization: Place solid this compound waste into a designated, sealable container that is compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., "Toxic").[6][7]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA), away from incompatible materials.[6]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.
B. This compound Solutions (e.g., in DMSO):
-
Segregation: Do not pour this compound solutions down the drain.[8]
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container.[8]
-
Labeling: Label the container with "Hazardous Waste," the full names of all components (e.g., "this compound, Dimethyl Sulfoxide"), their approximate percentages, and associated hazards.[7]
-
Storage: Store in the SAA, ensuring segregation from incompatible waste streams like strong oxidizers or acids.[6][8]
-
Pickup: Arrange for EHS pickup.
C. Empty this compound Containers:
-
Definition of "Empty": A container is considered "empty" under RCRA regulations if all contents have been removed by standard practice and no more than 3% by weight of the container's total capacity remains.[9]
-
Rinsing: For non-acutely hazardous waste, triple rinse the empty container with a suitable solvent (e.g., ethanol or water, depending on the formulation).[9][10]
-
Rinsate Disposal: The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: Once triple-rinsed, deface the original label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.
Disposal of Culinary this compound (as a Dilute Ethanol Solution)
In the unlikely event that culinary this compound (rice wine) is used in a laboratory setting, its disposal is governed by its ethanol content.
-
Low Concentration (<24% Alcohol): If the this compound or resulting solution contains less than 24% alcohol, it is generally not considered a hazardous waste for ignitability and, depending on local regulations, may be permissible for drain disposal with copious amounts of water.[11]
-
High Concentration (≥24% Alcohol) or Large Quantities: If the alcohol concentration is 24% or greater, or if disposing of large volumes, it should be treated as flammable hazardous waste.[6][11] Collect it in a designated container for flammable liquids and arrange for EHS pickup.[8] Do not pour it down the sink.[8]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abbexa.com [abbexa.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. youtube.com [youtube.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. forensicresources.org [forensicresources.org]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
